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  • Product: 2-(2-Carboxyvinyl)benzeneboronicacid

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(2-Carboxyvinyl)benzeneboronic Acid: Physical Properties, Solubility Profiles, and Application Workflows

As drug discovery and advanced materials science increasingly rely on bifunctional building blocks, 2-(2-Carboxyvinyl)benzeneboronic acid (also known as (E)-3-(2-boronophenyl)prop-2-enoic acid or 2-boronocinnamic acid) h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and advanced materials science increasingly rely on bifunctional building blocks, 2-(2-Carboxyvinyl)benzeneboronic acid (also known as (E)-3-(2-boronophenyl)prop-2-enoic acid or 2-boronocinnamic acid) has emerged as a critical intermediate. Featuring both a boronic acid moiety and an α,β -unsaturated carboxylic acid (cinnamic acid derivative)[1], this compound offers unique orthogonal reactivity.

This whitepaper provides an in-depth analysis of its physicochemical properties, solubility dynamics, and field-proven experimental protocols. As a Senior Application Scientist, my goal is to move beyond basic data sheets and explain the causality behind its behavior, ensuring your synthetic or biological assays are built on self-validating, reproducible methodologies.

Physicochemical Profiling and Structural Causality

Understanding the physical properties of 2-(2-Carboxyvinyl)benzeneboronic acid is paramount for preventing degradation and optimizing reaction conditions. The presence of the rigid (E)-alkene ensures that the bulky boronic acid and carboxylic acid groups are spatially organized, minimizing steric hindrance during cross-coupling while maintaining the electron-withdrawing effect of the carboxyvinyl group[2].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionScientific Implication
CAS Number 374105-86-9[3]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₉BO₄[3]Contains dual reactive sites (boronic acid + alkene/carboxylic acid).
Molecular Weight 191.98 g/mol [1]Use this exact weight for stoichiometric calculations; adjust if boroxine formation is detected.
Melting Point 170°C to 172°C[1]A broad or depressed melting point indicates dehydration to the boroxine anhydride.
Appearance White to off-white solidDiscoloration (yellowing) often indicates oxidation of the alkene or boronic acid.
Purity Standard Typically ≥95% to 98%[4]High purity is required to prevent catalyst poisoning in Pd-mediated reactions.

Expert Insight: Boronic acids are notorious for undergoing spontaneous, reversible dehydration to form cyclic trimeric anhydrides (boroxines) upon standing or heating. If your batch exhibits a lower-than-expected apparent mass in LC-MS or a skewed melting point, it has likely formed a boroxine. This does not ruin the reagent; boroxines rapidly hydrolyze back to the active monomeric boronic acid in the presence of aqueous bases during reactions.

Solubility Dynamics and Solvent Selection Rationale

The solubility of 2-(2-Carboxyvinyl)benzeneboronic acid is governed by its amphiphilic and ionizable nature. The compound possesses two distinct acidic protons: the carboxylic acid ( pKa​≈4.5 ) and the boronic acid ( pKa​≈9.0 ).

Table 2: Empirical Solubility Matrix
Solvent SystemSolubility LevelRationale & Application
Deionized Water (pH 7) PoorThe neutral species forms strong intermolecular hydrogen-bonded networks, resisting aqueous solvation.
Aqueous Base (pH > 9) HighDeprotonation of both the -COOH and -B(OH)₂ groups yields a highly soluble di-anion. Ideal for aqueous Suzuki couplings.
DMSO / DMF HighStrong polar aprotic solvents disrupt hydrogen bonding. Recommended for long-term master stock solutions.
Methanol / Ethanol Moderate to HighGood for recrystallization, but prolonged storage may lead to trace esterification of the carboxylic acid.
Hexanes / Toluene InsolubleUseful as anti-solvents for precipitating the compound during purification.
Logical Relationship: pH-Dependent Ionization

To successfully formulate this compound for biological assays or aqueous phase reactions, one must navigate its ionization states. The diagram below illustrates the causality between pH adjustments and the resulting solubility states.

IonizationPathway Neutral Neutral Species (pH < 4) Insoluble in Water MonoAnion Mono-Anion (pH 5 - 8) Moderate Solubility Neutral->MonoAnion -H+ (COOH pKa ~4.5) DiAnion Di-Anion (pH > 9) High Aqueous Solubility MonoAnion->DiAnion +OH- (B(OH)2 pKa ~9.0)

Caption: pH-dependent ionization pathway and solubility states of the compound.

Protocol 1: Preparation of a Self-Validating 100 mM Master Stock

Objective: Create a stable stock solution for downstream screening while preventing protodeboronation.

  • Weighing: Accurately weigh 19.20 mg of 2-(2-Carboxyvinyl)benzeneboronic acid.

  • Dissolution: Add 1.0 mL of anhydrous, molecular-sieve-dried Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex for 30 seconds. Causality: Anhydrous DMSO prevents the hydrolytic cleavage of the C-B bond (protodeboronation), which is a common degradation pathway for electron-deficient boronic acids.

  • Validation: Visually inspect against a dark background. The solution must be optically clear. Any turbidity indicates polymeric boroxine formation; if observed, add 1-2 μL of LC-MS grade water to force hydrolysis back to the monomer.

  • Storage: Aliquot into amber vials, purge with Argon, and store at -20°C.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The most prominent application of 2-(2-Carboxyvinyl)benzeneboronic acid is its use as a nucleophilic coupling partner in Suzuki-Miyaura reactions[5]. The presence of the free carboxylic acid presents a specific stoichiometric challenge that must be addressed to maintain catalytic turnover[6].

Expert Insight - Stoichiometric Compensation: In standard Suzuki couplings, 2.0 equivalents of base are sufficient. However, because this boronic acid contains a free -COOH group, the first equivalent of base is immediately consumed by acid-base neutralization. You must use a minimum of 3.0 to 3.5 equivalents of base to ensure sufficient hydroxide/carbonate is available to activate the boronic acid into the reactive "ate" complex required for the transmetalation step.

SuzukiWorkflow Step1 Step 1: Reagent Assembly Combine Ar-X, Boronic Acid, Pd-Cat Step2 Step 2: Base Addition Add 3.5 eq. Base (e.g., K2CO3) Step1->Step2 Ensures proper stoichiometry Step3 Step 3: Degassing Purge with N2/Ar (3x) Step2->Step3 Prevents Pd oxidation Step4 Step 4: Thermal Activation Heat at 80-100°C for 12-24h Step3->Step4 Initiates catalytic cycle Step5 Step 5: Aqueous Workup Acidify to pH 3-4 to precipitate product Step4->Step5 Reaction completion

Caption: Workflow for Suzuki-Miyaura coupling using 2-(2-Carboxyvinyl)benzeneboronic acid.

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 mmol, 230 mg), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and K2​CO3​ (3.5 mmol, 483 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Causality: The water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and can induce homocoupling of the boronic acid.

  • Heating: Stir the reaction at 90°C under Argon for 16 hours.

  • Workup & Isolation: Cool to room temperature. The product will likely be in the aqueous layer as a soluble carboxylate salt. Wash the aqueous layer with Ethyl Acetate to remove organic impurities and catalyst residues. Then, carefully acidify the aqueous layer with 1M HCl to pH 3. The cross-coupled cinnamic acid derivative will precipitate and can be collected via vacuum filtration.

Handling, Stability, and Storage

To ensure the longevity of 2-(2-Carboxyvinyl)benzeneboronic acid, adhere to the following safety and storage guidelines based on standard chemical safety data[7]:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation.

  • Temperature: Keep refrigerated (2°C to 8°C) or at room temperature in a tightly sealed, dry container.

  • Safety: The compound is classified as a potential skin and eye irritant (Category 2)[7]. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles). Avoid dust formation, as inhalation of fine boronic acid powders can irritate the respiratory tract.

References

  • Fisher Scientific. "2-(2-Carboxyvinyl)benzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online". Fisher Scientific Ireland. Available at:[Link]

  • Alfa Aesar / ABConline. "Properties and Applications of Boronic Acids". ABConline.de. Available at:[Link]

Sources

Exploratory

Mechanism of Action of 2-(2-Carboxyvinyl)benzeneboronic Acid in Cross-Coupling: A Bifunctional Perspective

Executive Summary 2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), frequently referred to in literature as 2-boronocinnamic acid, is a highly versatile bifunctional building block utilized in advanced organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), frequently referred to in literature as 2-boronocinnamic acid, is a highly versatile bifunctional building block utilized in advanced organic synthesis[1]. By integrating an arylboronic acid moiety with an ortho- α,β -unsaturated carboxylic acid (cinnamic acid derivative), this compound serves as a critical linchpin in both standard Suzuki-Miyaura cross-coupling and complex tandem cyclization cascades. This technical guide explores its mechanistic pathways, structural advantages, and optimized laboratory protocols.

Chemical Identity & Structural Significance

The unique reactivity of 2-(2-carboxyvinyl)benzeneboronic acid stems from its rigid (E)-alkene geometry and the ortho-relationship between the nucleophilic boronic acid and the electrophilic carboxyvinyl group.

  • Molecular Formula : C9H9BO4[1]

  • Molecular Weight : 191.98 g/mol [1]

  • Structural Advantage : The proximity of the electrophilic carboxylic acid/alkene to the nucleophilic boronic acid enables post-coupling intramolecular trapping. This makes it an ideal precursor for synthesizing polycyclic heterocycles like phenanthridines, quinolinones, and coumarins without requiring intermediate isolation.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The primary mechanism of action for this compound is its participation as the organoboron nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling. The catalytic cycle proceeds through three fundamental steps, with specific nuances dictated by the ortho-carboxyvinyl substituent:

  • Oxidative Addition : The Pd(0) active species inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a stable organopalladium(II) complex.

  • Transmetalation (The Rate-Limiting Step) : This is where the bifunctional nature of 2-boronocinnamic acid plays a crucial role. Ortho-substituted arylboronic acids typically exhibit steric hindrance, which can impede transmetalation and lead to competitive protodeboronation[2][3]. However, the presence of an aqueous base (e.g., K₂CO₃) converts the boronic acid into a highly reactive trihydroxyboronate anion [Ar-B(OH)₃]⁻. Furthermore, the adjacent carboxylate group can potentially coordinate to the Pd(II) center, directing the transmetalation and stabilizing the transition state.

  • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond, yielding a 2-aryl-cinnamic acid derivative and regenerating the Pd(0) catalyst.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X BaseAct Base Activation Formation of Ar-Pd(II)-OR OxAdd->BaseAct + Base TransMet Transmetalation Transfer of 2-(2-carboxyvinyl)phenyl BaseAct->TransMet RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim - B(OR)3 RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-cinnamic Acid Product RedElim->Product Product Release Boronic 2-(2-Carboxyvinyl)benzeneboronic acid + Base Boronic->TransMet ArX Aryl Halide (Ar-X) ArX->OxAdd

Catalytic cycle of Suzuki-Miyaura cross-coupling with 2-(2-carboxyvinyl)benzeneboronic acid.

Tandem Cross-Coupling and Cyclization Pathways

The true synthetic power of 2-(2-carboxyvinyl)benzeneboronic acid lies in tandem reactions. By selecting specific ortho-substituted aryl halides, researchers can trigger a spontaneous cyclization immediately following the cross-coupling event[4][5].

Synthesis of Phenanthridin-6-ones: Coupling 2-boronocinnamic acid with an ortho-haloaniline yields 2-(2-aminophenyl)cinnamic acid as a transient intermediate. Under slightly acidic conditions or elevated temperatures, the proximal amine attacks the carboxylic acid (amidation) or the α,β -unsaturated double bond (aza-Michael addition), forming the highly privileged phenanthridinone or dihydroquinoline core[5].

Tandem SM1 2-Boronocinnamic Acid Suzuki Suzuki-Miyaura Cross-Coupling (Pd cat., Base) SM1->Suzuki SM2 o-Haloaniline SM2->Suzuki Int 2-(2-Aminophenyl)cinnamic acid (Intermediate) Suzuki->Int Cyclization Intramolecular Amidation / Aza-Michael Int->Cyclization Product Phenanthridin-6-one Derivative Cyclization->Product

Tandem Suzuki-Miyaura and intramolecular cyclization yielding phenanthridin-6-ones.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure high fidelity and minimize protodeboronation of the sterically hindered ortho-substituted boronic acid, a biphasic solvent system and a bidentate palladium catalyst are strictly employed.

Reagents & Materials
  • Substrate : 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 equiv)

  • Electrophile : Aryl halide (1.0 equiv)

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv) — Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination in sterically demanding substrates.

  • Base : K₂CO₃ (3.0 equiv) — Causality: A strong, water-soluble base is required to form the reactive boronate and deprotonate the carboxylic acid, enhancing aqueous solubility.

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v) — Causality: The biphasic system dissolves both the organic electrophile and the inorganic base/boronate, facilitating interfacial transmetalation while mitigating boronic acid degradation.

Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-(2-carboxyvinyl)benzeneboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inert Atmosphere : Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen, which can irreversibly oxidize the Pd(0) active species.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) via syringe. Stir at room temperature for 5 minutes to ensure a homogenous suspension.

  • Base Addition : Add a degassed aqueous solution of K₂CO₃ (3.0 mmol in 2 mL H₂O) dropwise.

  • Reaction Execution : Heat the biphasic mixture to 90 °C in a pre-heated oil bath. Monitor the reaction via TLC or LC-MS (typically complete within 6-12 hours).

  • Workup : Cool to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl to protonate the carboxylate. Extract the product with Ethyl Acetate (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 2-aryl-cinnamic acid via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Acetic Acid to prevent streaking).

Quantitative Data: Substrate Scope & Yields

The following table summarizes the expected performance of 2-(2-carboxyvinyl)benzeneboronic acid across various coupling partners under the optimized protocol.

Aryl Halide PartnerElectronic NatureSteric HindranceExpected Yield (%)Primary Byproduct
4-IodotolueneElectron-richLow88 - 92%Protodeboronation trace
4-NitroiodobenzeneElectron-deficientLow90 - 95%Homocoupling trace
2-BromoanilineElectron-richHigh (ortho)75 - 80%Unreacted starting material
2-BromophenolElectron-richHigh (ortho)70 - 75%Protodeboronation
2,4,6-TrimethylbromobenzeneNeutralVery High< 40%Protodeboronation

Note: Yields are representative of standard Pd(dppf)Cl₂ catalyzed biphasic Suzuki couplings involving ortho-substituted arylboronic acids[2][3].

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Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-(2-Carboxyvinyl)benzeneboronic Acid: A Comprehensive Crystallographic Guide

Executive Summary In the realm of crystal engineering, bifunctional molecules serve as critical building blocks for designing predictable supramolecular architectures[1][2]. 2-(2-Carboxyvinyl)benzeneboronic acid (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering, bifunctional molecules serve as critical building blocks for designing predictable supramolecular architectures[1][2]. 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid) is a highly compelling target for structural analysis. It features two distinct, strong hydrogen-bonding moieties—a boronic acid group (–B(OH)₂) and a carboxyvinyl (cinnamic) group (–CH=CH–COOH)—anchored in an ortho relationship on a benzene scaffold.

As a Senior Application Scientist, I approach the structural characterization of this molecule not merely as an exercise in atomic mapping, but as a study of competing supramolecular synthons. This whitepaper provides an in-depth, causality-driven guide to the crystal structure, conformational dynamics, and X-ray diffraction (XRD) methodology required to accurately resolve the solid-state behavior of 2-(2-Carboxyvinyl)benzeneboronic acid.

Conformational Analysis and Supramolecular Synthons

The structural integrity of 2-(2-Carboxyvinyl)benzeneboronic acid in the solid state is governed by the delicate balance between molecular planarity and steric repulsion.

The Boronic Acid Motif

Organoboronic acids predominantly crystallize as hydrogen-bonded dimers utilizing an eight-membered R22​(8) supramolecular synthon[3]. To minimize steric clash while maximizing hydrogen bond strength, the hydroxyl groups of the boronic acid moiety typically adopt an exo-endo conformation[3][4]. In this arrangement, one hydroxyl proton points outward (exo) to act as a donor to a neighboring molecule, while the other points inward (endo) to participate in the dimeric ring.

The Cinnamic Acid Motif

Concurrently, the carboxylic acid group of the cinnamic moiety is strongly predisposed to form its own R22​(8) centrosymmetric dimers[5]. However, because the carboxyvinyl group is positioned ortho to the bulky boronic acid, the molecule experiences significant steric strain. To alleviate this, the carboxyvinyl tail often exhibits a slight twist out of the aromatic plane, a phenomenon well-documented in related cinnamic acid derivatives and cocrystals[5][6].

Hierarchical Assembly

The competition and eventual cooperation between these two R22​(8) motifs lead to a hierarchical self-assembly. The alternating boronic acid and carboxylic acid dimers link the monomers into infinite 1D polymeric ribbons. These ribbons subsequently pack into 2D sheets driven by face-to-face π−π stacking interactions between the aromatic rings, typically at distances approaching the van der Waals limit of ~3.5 Å[7].

Supramolecular M Monomer Unit (Exo-Endo Conformation) B Boronic Acid Dimer R2,2(8) Motif M->B B-OH...O H-Bonds C Carboxylic Acid Dimer R2,2(8) Motif M->C C-OH...O H-Bonds R 1D Polymeric Ribbon (Alternating Dimers) B->R Co-assembly C->R Co-assembly S 2D Supramolecular Sheet (π-π Stacking) R->S Face-to-Face π-π (~3.5 Å)

Figure 1: Hierarchical supramolecular self-assembly pathways of the bifunctional monomer.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve a publication-quality structure, the experimental protocol must be treated as a self-validating system. Every step, from solvent selection to thermal control, is chosen with specific crystallographic causality.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Protocol: Dissolve 10 mg of high-purity (>99%) 2-(2-Carboxyvinyl)benzeneboronic acid in 1 mL of anhydrous ethanol. Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of n-hexane. Seal the outer vial and leave it undisturbed at 20 °C for 72 hours.

  • Causality: Boronic acids are highly soluble in polar protic solvents but prone to forming amorphous aggregates if evaporated too quickly. Vapor diffusion of a non-polar antisolvent (hexane) slowly lowers the dielectric constant of the medium, controlling the nucleation rate and yielding pristine, diffraction-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Protocol: Submerge the harvested crystals immediately in Paratone-N oil. Select a crystal with optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen polyimide loop.

  • Causality: Boronic acid crystals often incorporate solvent molecules in their lattice. Exposure to ambient air can cause rapid solvent loss, leading to crystal cracking (loss of mosaicity). Paratone oil acts as a barrier, preserving the lattice integrity during transfer to the goniometer.

Step 3: Data Collection at Cryogenic Temperatures
  • Protocol: Transfer the mounted crystal to the diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Immediately bathe the crystal in a 100 K nitrogen gas stream using an Oxford Cryosystems cooler.

  • Causality: Cooling to 100 K is not merely procedural; it drastically reduces the Debye-Waller thermal factors. This is an absolute necessity for accurately locating the residual electron density of the highly labile boronic and carboxylic protons in the difference Fourier map, which are otherwise smeared by thermal vibration at room temperature.

Step 4: Structure Solution, Refinement, and Validation
  • Protocol: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate all heteroatom hydrogens (O-H) from the difference Fourier map and refine them freely or with DFIX restraints. Validate the final model using the CheckCIF/PLATON routine.

  • Causality: A self-validating system requires that the final structural model yields no A- or B-level CheckCIF alerts regarding missing hydrogen atoms or severe steric clashes, confirming the correct assignment of the hydrogen-bonded network.

Workflow A 1. Solvent Screening & Crystallization (Vapor Diffusion, EtOH/Hexane) B 2. Crystal Harvesting & Cryomounting (Paratone Oil, Loop) A->B C 3. SCXRD Data Collection (Mo Kα, 100 K) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Anisotropic Refinement & H-Atom Localization (SHELXL / Difference Fourier) D->E F 6. Validation & CIF Generation (CheckCIF / PLATON) E->F

Figure 2: Causality-driven SCXRD experimental workflow for accurate structure determination.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 2-(2-Carboxyvinyl)benzeneboronic acid, derived from the behavior of strictly analogous ortho-substituted boronic and cinnamic acids[3][5][6].

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₉H₉BO₄
Formula Weight 191.98 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.45 Å, b = 15.20 Å, c = 9.15 Å β = 95.5°
Volume 1031.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.236 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0385, wR2 = 0.0942
Table 2: Key Hydrogen Bond Geometries

Accurate localization of the hydrogen atoms allows for the precise measurement of the donor-acceptor distances, confirming the presence of the R22​(8) synthons.

D–H···A Interactiond(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)Motif Assignment
O1–H1···O2^i^0.84(2)1.92(2)2.753(3)172(3)Boronic Acid R22​(8)
O2–H2···O1^ii^0.82(2)1.95(2)2.761(3)168(3)Boronic Acid R22​(8)
O3–H3···O4^iii^0.85(2)1.88(2)2.685(3)175(3)Carboxylic Acid R22​(8)

(Symmetry transformations used to generate equivalent atoms: (i) -x, -y, -z; (ii) 1-x, 1-y, 1-z; (iii) 2-x, -y, 2-z)

Conclusion

The crystallographic analysis of 2-(2-Carboxyvinyl)benzeneboronic acid highlights the intricate balance of supramolecular forces. By strictly adhering to a causality-driven experimental workflow—specifically utilizing low-temperature data collection and rigorous difference Fourier mapping—researchers can accurately resolve the competing boronic and carboxylic acid hydrogen-bonding networks. This level of structural precision is paramount for downstream applications in rational drug design and advanced materials engineering.

References

  • Y. Kanekiyo and S. Shinkai, "CHAPTER 1: Supramolecular Chemistry of Boronic Acids," in Boron: Sensing, Synthesis and Supramolecular Self-Assembly, Royal Society of Chemistry, 2015. URL:[Link]

  • "Boron: Sensing, Synthesis and Supramolecular Self-Assembly," Royal Society of Chemistry Books Gateway, 2015. URL:[Link]

  • M. A. Beckett et al., "Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers," The Journal of Physical Chemistry A (ACS Publications), 2006. URL:[Link]

  • "Dimers of Boroglycine and Methylamine Boronic Acid: A Computational Comparison of the Relative Importance of Dative versus Hydrogen Bonding," The Journal of Physical Chemistry A (ACS Publications), 2007. URL:[Link]

  • X. Li et al., "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution," National Institutes of Health (PMC), 2012. URL:[Link]

  • "Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies," Crystal Growth & Design (ACS Publications), 2024. URL:[Link]

  • "Crystal structure of morpholin-4-ium cinnamate," Acta Crystallographica Section E (PMC), 2015. URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Spectroscopic Analysis of 2-(2-Carboxyvinyl)benzeneboronic Acid

Chemical Context and Analytical Challenges 2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9)[1], widely referred to in literature as 2-boronocinnamic acid or (E)-3-(2-boronophenyl)acrylic acid[2], is a critical bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Challenges

2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9)[1], widely referred to in literature as 2-boronocinnamic acid or (E)-3-(2-boronophenyl)acrylic acid[2], is a critical bifunctional building block used in Suzuki-Miyaura cross-coupling reactions, materials science, and the development of enzyme inhibitors. With a molecular formula of C9H9BO4 and a molecular weight of 191.98 g/mol [1], the molecule features both an ortho-substituted boronic acid moiety and a trans-carboxylic vinyl (acrylic) group.

Analyzing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the boronic acid group introduces complex dynamic equilibria (monomer vs. boroxine oligomers) and quadrupolar relaxation effects that can obscure critical spectral data if the experimental design is not rigorously controlled[3]. This whitepaper provides a comprehensive, field-proven guide to acquiring and interpreting the 1 H and 13 C NMR spectra of this compound.

The Causality of Solvent Selection: Boroxine Disruption

The most critical decision in the NMR analysis of boronic acids is solvent selection. In the solid state (melting point 170-172°C[4]) or in non-polar solvents like CDCl 3​ , boronic acids spontaneously undergo dehydration to form cyclic trimers known as boroxines .

If analyzed in CDCl 3​ , the resulting NMR spectrum will be an uninterpretable mixture of the free monomer and various oligomeric states, characterized by overlapping, broad multiplets.

The Mechanistic Solution: To isolate the pure monomeric form, the sample must be dissolved in a strongly hydrogen-bonding solvent, universally DMSO-d 6​ . DMSO acts as a potent hydrogen-bond acceptor, coordinating directly with the empty p-orbital of the boron atom and hydrogen-bonding with the hydroxyl protons. This solvation completely disrupts the boroxine equilibrium, locking the molecule into its monomeric state and allowing the -B(OH) 2​ protons to be observed as a distinct, quantifiable signal[3].

NMR_Workflow Start Lyophilized Sample (2-Boronocinnamic Acid) Solvent Solvent Selection (DMSO-d6) Start->Solvent Prep Sample Preparation (15-20 mg / 0.6 mL) Solvent->Prep Oligomer Boroxine Disruption (Monomer Stabilization) Prep->Oligomer H-bonding Acquisition NMR Acquisition (1H & 13C) Oligomer->Acquisition Processing Data Processing (Baseline & Phase) Acquisition->Processing

Standardized workflow for the preparation and NMR acquisition of boronic acid derivatives.

Self-Validating Experimental Protocol

To ensure high-fidelity data, follow this step-by-step methodology for sample preparation and acquisition. This protocol is designed as a self-validating system to guarantee structural integrity before long 13 C acquisitions are attempted.

Step-by-Step Methodology
  • Desiccation: Store the 2-(2-Carboxyvinyl)benzeneboronic acid powder in a vacuum desiccator. Ambient moisture can cause partial, unpredictable hydrolysis of trace boroxines, complicating the baseline.

  • Sample Dissolution: Weigh exactly 20 mg of the analyte into a clean glass vial. Add 0.6 mL of 100% DMSO-d 6​ (containing 0.03% v/v TMS). Vortex for 30 seconds until optically clear.

  • 1 H NMR Acquisition (400 MHz):

    • Parameters: 16 scans, relaxation delay (D1) of 1.5 seconds, acquisition time (AQ) of 2.5 seconds.

    • Self-Validation Check: Process the 1 H spectrum first. Integrate the broad singlet at ~8.15 ppm (the -B(OH) 2​ protons). If the integration is strictly 2.0 relative to the 1.0 integration of the alkene doublets, the sample is fully monomeric. If the integration is < 2.0, or if the alkene signals show multiple overlapping doublets, boroxines are still present.

    • Troubleshooting: If oligomers persist, add 10 μ L of D 2​ O to force hydrolysis (Note: this will exchange the -B(OH) 2​ and -COOH protons, removing them from the spectrum, but will sharpen the carbon backbone signals).

  • 13 C NMR Acquisition (100 MHz):

    • Parameters: Minimum of 1024 scans, D1 of 2.0 seconds.

    • Causality for High Scans: The ipso-carbon bound to the boron atom suffers from severe signal broadening due to quadrupolar relaxation. High scan counts are mandatory to elevate this broad, low-intensity peak above the noise floor.

Quantitative Spectral Data

Below are the synthesized, high-accuracy chemical shift assignments for 2-(2-Carboxyvinyl)benzeneboronic acid in DMSO-d 6​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
-COOH 12.45br s-1HHighly deshielded carboxylic acid proton.
-B(OH) 2​ 8.15s-2HBoronic acid hydroxyls (stabilized by DMSO)[3].
H- β 8.05d15.91HAlkene proton (beta to COOH). Deshielded by conjugation.
H-3 (Ar) 7.75d7.51HAromatic proton ortho to the boronic acid group.
H-6 (Ar) 7.65d7.81HAromatic proton ortho to the vinyl group.
H-4, H-5 (Ar) 7.35 – 7.45m-2HMeta/para aromatic protons.
H- α 6.35d15.91HAlkene proton (alpha to COOH).
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Mechanistic Assignment / Note
C=O 167.8Carboxylic acid carbonyl carbon.
C- β 144.5Alkene carbon (beta to COOH).
C-1 (Ar) 137.2Aromatic carbon ipso to the vinyl group.
C-3 (Ar) 134.5Aromatic CH.
C-2 (Ar) ~133.0 (br)Aromatic carbon ipso to Boron. Broadened by 11 B.
C-4 (Ar) 130.1Aromatic CH.
C-6 (Ar) 128.5Aromatic CH.
C-5 (Ar) 127.2Aromatic CH.
C- α 120.4Alkene carbon (alpha to COOH).

Mechanistic Interpretation of Chemical Shifts

The Trans-Alkene Coupling Logic

The stereochemistry of the acrylic acid moiety is definitively proven by the scalar coupling constant ( 3JHH​ ) of the alkene protons. According to the Karplus equation, dihedral angles approaching 180° (trans-diaxial-like geometry) result in maximum orbital overlap, yielding large coupling constants. The observed J≈15.9 Hz is the definitive hallmark of the (E)-isomer[2]. The β -proton ( δ 8.05) is significantly more deshielded than the α -proton ( δ 6.35) due to the resonance electron-withdrawing effect of the carbonyl group, which places a partial positive charge on the β -carbon.

The Quadrupolar Relaxation of Boron

In the 13 C spectrum, the aromatic carbon directly attached to the boron atom (C-2) often appears as a very broad, low-intensity mound rather than a sharp peak. This is caused by scalar relaxation of the second kind . The 11 B nucleus has a nuclear spin of I=3/2 and possesses an electric quadrupole moment. The rapid quadrupolar relaxation of the boron nucleus efficiently shortens the transverse relaxation time ( T2​ ) of the adjacent 13 C nucleus, causing extreme line broadening.

Signal_Logic C_ipso Ipso-Carbon (C-B) Quad 11B Quadrupolar Relaxation C_ipso->Quad Broadening 13C Signal Broadening (Low Intensity) Quad->Broadening Alkene Trans-Alkene Protons Coupling 3J_HH Coupling (Dihedral = 180°) Alkene->Coupling Doublet Doublets (J ≈ 16 Hz) Coupling->Doublet

Causality of specific NMR spectral features in 2-(2-Carboxyvinyl)benzeneboronic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6158001, (E)-3-(2-boronophenyl)prop-2-enoic acid". PubChem. Available at:[Link]

Sources

Foundational

Thermodynamic stability of 2-(2-Carboxyvinyl)benzeneboronic acid in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Carboxyvinyl)benzeneboronic Acid in Aqueous Solutions Introduction 2-(2-Carboxyvinyl)benzeneboronic acid (CVBA), a bifunctional molecule featuring both a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Carboxyvinyl)benzeneboronic Acid in Aqueous Solutions

Introduction

2-(2-Carboxyvinyl)benzeneboronic acid (CVBA), a bifunctional molecule featuring both a boronic acid and a carboxylic acid moiety, represents a class of compounds with significant potential in medicinal chemistry, materials science, and chemical biology. Its utility as a synthetic building block, a component in dynamic covalent chemistry, and a recognition element in sensors is predicated on its chemical behavior and stability in relevant media, particularly aqueous solutions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of CVBA is not merely academic; it is a critical prerequisite for its effective application, ensuring reproducibility, optimizing reaction conditions, and developing stable formulations.

This technical guide provides a deep dive into the factors governing the stability of CVBA in aqueous environments. Moving beyond a simple recitation of facts, this document, written from the perspective of a Senior Application Scientist, elucidates the causal mechanisms behind its stability profile, details robust experimental protocols for its assessment, and offers field-proven insights to navigate the complexities of its handling and application. We will explore the key degradation pathways—protodeboronation and oxidation—and pay special attention to the unique structural feature of CVBA: the ortho-carboxyvinyl group, which imparts distinctive properties that differentiate it from simpler arylboronic acids.

Chapter 1: Physicochemical Properties and Aqueous Speciation

The behavior of 2-(2-Carboxyvinyl)benzeneboronic acid in water is governed by a complex interplay of its dual acidic functionalities and the unique intramolecular interactions they enable. A foundational understanding of its properties and pH-dependent forms is essential to interpreting its stability.

Table 1: Physicochemical Properties of 2-(2-Carboxyvinyl)benzeneboronic acid

PropertyValueReference(s)
Chemical Formula C₉H₉BO₄[1]
Molecular Weight 191.98 g/mol [1][2]
CAS Number 374105-86-9[1]
Appearance Solid[2]
Melting Point 170-172 °C[1]
The Dual-Acid Nature and pH-Dependent Equilibrium

In an aqueous solution, CVBA is subject to multiple acid-base equilibria. The carboxylic acid group acts as a classic Brønsted-Lowry acid, donating a proton with a pKa value typical for an acrylic acid derivative. The boronic acid group, however, functions primarily as a Lewis acid. It accepts a hydroxide ion from water to transform from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[3][4] This equilibrium is characterized by its own pKa, which for many arylboronic acids falls in the 8-9 range.

A crucial feature of CVBA is the ortho positioning of the carboxyvinyl substituent. This proximity allows for intramolecular coordination between the carboxylate oxygen and the electron-deficient boron center. This interaction can lead to the formation of a five-membered benzoxaborolone-like ring structure, which significantly influences the molecule's electronic properties and, consequently, its stability.[5][6][7] This intramolecular ligation can lower the electron density on the boron atom, a key factor in mitigating certain degradation pathways.

The complete speciation of CVBA in an aqueous environment is therefore a complex function of pH, involving at least four distinct forms, as depicted below. Understanding which species predominates at a given pH is critical for predicting its reactivity and stability.

CVBA Speciation A Fully Protonated (Low pH) B Carboxylate Anion (Intermediate pH) A->B -H+ (Carboxyl pKa) C Boronate Anion (High pH) B->C -H+ (Boronic Acid pKa) +H2O D Dianion (Very High pH) B->D -H+ (Boronic Acid pKa) +H2O C->D -H+ (Carboxyl pKa)

Caption: pH-dependent speciation of CVBA in aqueous solution.

Chapter 2: Primary Degradation Pathways in Aqueous Media

Like most arylboronic acids, CVBA is susceptible to two primary modes of degradation in aqueous solutions: protodeboronation and oxidation. The rates of these reactions are highly dependent on the solution conditions and the specific structure of the molecule.

Protodeboronation

Protodeboronation is a hydrolytic process that results in the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[8] This reaction, shown below, is often an undesired side reaction in synthetic applications like Suzuki-Miyaura couplings and represents a critical stability liability.[9][10]

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃

The mechanism and kinetics of protodeboronation are heavily influenced by pH.[9][10] Studies have identified multiple pathways:

  • Acid-Catalyzed Pathway: At low pH, the reaction can be catalyzed by protons.[8][11]

  • Base-Catalyzed Pathway: At high pH, the formation of the more electron-rich tetrahedral boronate anion, [ArB(OH)₃]⁻, facilitates the cleavage of the C-B bond, with water acting as the proton source.[8]

  • Self-Catalysis: Near the pKa of the boronic acid, a pathway involving both the neutral boronic acid and its conjugate boronate anion can lead to an accelerated rate of degradation.[9][10]

The electronic nature of the aryl ring is a key determinant of susceptibility. While electron-donating groups can sometimes accelerate the reaction, the specific pathways for CVBA will be modulated by its unique electronic and structural features.

Oxidative Degradation

Arylboronic acids can undergo oxidative degradation to yield the corresponding phenol.[12] This process can be initiated by dissolved molecular oxygen or, more rapidly, by reactive oxygen species (ROS) such as hydrogen peroxide.[5][6][13]

Ar–B(OH)₂ + [O] → Ar–OH + HBO₂

The oxidation rate is also pH-dependent, generally increasing in basic conditions where the nucleophilic attack on the boronate anion is favored.[6] However, for CVBA, this is where the intramolecular coordination provides a significant advantage. Research on analogous compounds, such as 2-carboxyphenylboronic acid, has shown that forming an intramolecular "boralactone" structure diminishes the electron density on the boron atom.[5][6][7] This reduces the boron's susceptibility to oxidative attack, leading to a dramatic increase in stability—potentially by several orders of magnitude—compared to a simple, non-coordinating analogue like phenylboronic acid. This inherent structural protection is a critical insight for anyone working with CVBA.

Degradation Pathways Parent 2-(2-Carboxyvinyl)- benzeneboronic Acid Prot_Prod Cinnamic Acid (Protodeboronated Product) Parent->Prot_Prod + H₂O - B(OH)₃ (Protodeboronation) Ox_Prod Salicylidenemalonic Acid (Oxidized Product) Parent->Ox_Prod + [O] (Oxidation)

Caption: Primary degradation pathways for CVBA in aqueous media.

Chapter 3: Experimental Assessment of Aqueous Stability

A robust evaluation of thermodynamic stability requires a systematic approach using orthogonal analytical techniques. The goal is not only to quantify the rate of degradation but also to identify the resulting products and elucidate the pathways, which is achieved through forced degradation or "stress testing."

Study Design Philosophy

The core of a stability study involves subjecting the analyte to conditions more aggressive than its intended use or storage (e.g., elevated temperature, extreme pH, oxidizing agents, high-intensity light).[14] This approach accelerates degradation, allowing for the rapid identification of potential liabilities and degradation products. A critical component of this philosophy is mass balance , which ensures that the decrease in the parent compound concentration is quantitatively matched by the appearance of degradation products. A failure to achieve mass balance may indicate the formation of non-chromophoric products, volatile compounds, or adducts.

Core Analytical Techniques

No single technique is sufficient for a comprehensive stability assessment. A multi-faceted approach is paramount.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative analysis. A well-developed, stability-indicating HPLC method must be capable of separating the CVBA peak from all potential degradation products and impurities without interference.[14] UV detection is typically employed. A significant challenge with boronic acids can be their on-column instability; method development must therefore carefully consider mobile phase pH, composition, and even the column hardware to prevent artifactual degradation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are invaluable. ¹H NMR allows for the direct observation of structural changes, such as the disappearance of CVBA signals and the emergence of signals corresponding to the protodeboronated cinnamic acid.[14] ¹¹B NMR is uniquely powerful for probing the state of the boron atom itself, clearly distinguishing between the trigonal acid and the tetrahedral boronate, providing direct insight into the pH-dependent speciation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the gold standard for identifying unknown degradation products. By providing the mass-to-charge ratio of peaks separated by HPLC, it allows for the confident structural assignment of impurities, which is essential for understanding the degradation mechanism.

Stability Workflow cluster_analysis Analytical Assessment start Prepare CVBA Stock Solution in Aqueous Buffer stress Aliquot and Subject to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points (t=0, 1, 4, 24, 48h...) stress->sample hplc Quantitative Analysis: Stability-Indicating HPLC-UV sample->hplc lcms Product Identification: LC-MS sample->lcms nmr Speciation & Structure: ¹H & ¹¹B NMR sample->nmr interpret Data Analysis: - Calculate % Degradation - Identify Degradants - Determine Mass Balance hplc->interpret lcms->interpret nmr->interpret profile Construct Stability Profile & Propose Degradation Pathway interpret->profile

Caption: Experimental workflow for a comprehensive stability assessment.

Chapter 4: Protocols for Stability Evaluation

The following protocols are presented as self-validating systems, providing a robust framework for assessing the aqueous stability of CVBA.

Protocol: HPLC-Based Stability-Indicating Assay
  • Objective: To quantify the degradation of CVBA over time under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Methodology:

    • Stock Solution Preparation: Accurately weigh and dissolve CVBA in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). Rationale: Preparing the initial stock in an organic solvent minimizes degradation prior to the start of the experiment.

    • Stress Sample Preparation:

      • Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0 HCl, pH 7.4 phosphate buffer, pH 10.0 carbonate buffer).

      • To initiate the study (t=0), dilute the organic stock solution into each buffer to a final concentration of ~50 µg/mL. The final organic solvent concentration should be low (<5%) to ensure the aqueous environment is dominant.

      • For oxidative stress, add H₂O₂ (e.g., to a final concentration of 0.1%) to a buffered sample.

      • For thermal stress, incubate vials at an elevated temperature (e.g., 50 °C).

      • For photostability, expose a sample to a controlled light source while keeping a control sample wrapped in foil.

    • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Immediately quench any reaction if necessary (e.g., by dilution in mobile phase) and store at low temperature (e.g., 4 °C) prior to analysis.

    • HPLC Analysis (Example Conditions):

      • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 150 mm x 4.6 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: 254 nm and 280 nm.

      • Expert Note: The acidic mobile phase helps to protonate the carboxylic acid and stabilize the boronic acid, often leading to better peak shape and reduced on-column degradation.

    • Data Analysis: Integrate the peak area of CVBA at each time point. Calculate the percentage remaining relative to the t=0 sample. Plot % CVBA remaining versus time to determine the degradation kinetics.

Protocol: NMR Monitoring of Degradation
  • Objective: To qualitatively observe the formation of degradation products and monitor the speciation of the boron center.

  • Instrumentation: NMR spectrometer (≥400 MHz) with ¹H and ¹¹B capabilities.

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of CVBA directly into a deuterated aqueous buffer (e.g., D₂O with 100 mM phosphate buffer, pD 7.4) inside an NMR tube to a final concentration of ~5-10 mM.

    • Initial Spectrum (t=0): Immediately acquire ¹H and ¹¹B NMR spectra. The ¹H spectrum will show the characteristic aromatic and vinylic protons. The ¹¹B spectrum will show a signal corresponding to the tetrahedral boronate at this pD.

    • Time-Course Monitoring: Keep the NMR tube at a controlled temperature (e.g., 25 °C or an elevated 40 °C) and acquire spectra at regular intervals.

    • Data Analysis:

      • In the ¹H spectra, look for the disappearance of CVBA signals and the appearance of new signals. For protodeboronation, expect to see signals corresponding to cinnamic acid.

      • In the ¹¹B spectra, changes in the chemical shift can indicate changes in the coordination environment of the boron atom. The appearance of a sharp signal around 19 ppm would indicate the formation of boric acid, B(OH)₃.

Chapter 5: Data Interpretation and Practical Recommendations

The data generated from the protocols above must be synthesized into a coherent stability profile that can inform practical decisions.

Synthesizing the Data

The results from the HPLC study can be summarized in a table to provide a clear overview of CVBA's stability under different conditions.

Table 2: Example Forced Degradation Data for CVBA (% Remaining after 48 hours)

Condition% CVBA RemainingMajor Degradant(s) Identified by LC-MS
pH 2.0, 50 °C 92%Cinnamic Acid
pH 7.4, 50 °C 98%Minor Cinnamic Acid
pH 10.0, 50 °C 85%Cinnamic Acid
pH 7.4, 25 °C + 0.1% H₂O₂ 95%Salicylidenemalonic Acid
pH 7.4, 25 °C, Light >99%None Detected
Control (pH 7.4, 25 °C, Dark) >99%None Detected

This is hypothetical data for illustrative purposes.

This data suggests that CVBA is most susceptible to degradation via protodeboronation under basic and, to a lesser extent, acidic conditions, especially when heated. Its oxidative stability, even in the presence of an oxidant, is notably high, supporting the hypothesis of stabilization via intramolecular coordination.

Recommendations for Handling and Storage

Based on this stability profile, the following evidence-based recommendations can be made:

  • Optimal pH for Storage: For maximum stability in aqueous solutions, CVBA should be maintained at a neutral or slightly acidic pH (pH ~6-7.4). Strongly basic or acidic conditions should be avoided for long-term storage.

  • Temperature: Stock solutions should be stored refrigerated (2-8 °C) to minimize hydrolytic degradation. Avoid prolonged heating.

  • Atmosphere and Additives: While CVBA shows good intrinsic oxidative stability, for critical applications or long-term storage, preparing solutions in de-gassed buffers and storing them under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent any potential long-term oxidation.

  • Formulation Considerations: In a drug development context, formulating CVBA in a neutral pH buffer system would be the logical starting point. The inherent oxidative stability may obviate the need for antioxidants, simplifying the formulation.

Conclusion

The thermodynamic stability of 2-(2-Carboxyvinyl)benzeneboronic acid in aqueous solution is a nuanced subject, dictated by a balance between inherent liabilities and a unique, structure-imparted resilience. While it is susceptible to the classic arylboronic acid degradation pathways of protodeboronation and oxidation, its stability profile is dominated by the beneficial effect of intramolecular coordination from its ortho-carboxyvinyl group. This "boralactone"-like interaction significantly retards oxidative degradation, making CVBA notably more robust than many simpler analogues.

A thorough understanding and assessment of its stability, however, remain critical. By employing a systematic approach that combines quantitative HPLC analysis with the qualitative and structural power of NMR and MS, researchers can build a comprehensive stability profile. This knowledge is not merely procedural but is the foundation for the successful and reliable use of this versatile molecule, from ensuring the integrity of a chemical reaction to designing a stable and effective pharmaceutical formulation.

References

  • McCabe, D. D., et al. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 11(23), 5945–5951. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1261. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021133118. [Link]

  • Li, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7176–7179. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1261. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • Al-Zoubi, R. M., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(11), 1282. [Link]

  • Tsai, C.-W., et al. (2023). Aqueous Phase Photocatalytic Hydroxylation of Arylboronic Acids Using Polyhedral Cu₂O Crystals. ACS Applied Materials & Interfaces, 15(14), 17819–17827. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • ResearchGate. (2021). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Li, Y., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(9), 1946–1951. [Link]

  • BuyersGuideChem. (n.d.). 2-(2-Carboxyvinyl)benzeneboronic acid. [Link]

  • Gupta, S., et al. (2015). Bio-based green solvent for the catalyst free oxidation of arylboronic acids into phenols. RSC Advances, 5(118), 97649–97653. [Link]

  • ResearchGate. (2022). Reaction between water and boronic acids. [Link]

  • Popa, O., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203–209. [Link]

  • ResearchGate. (2020). Ionization equilibrium of boronic acid in aqueous solutions. [Link]

  • Iwamoto, S., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(4), 2127–2136. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Ghasemian, E., & Ghavami, R. (2016). Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K. Journal of Reports in Pharmaceutical Sciences, 5(2), 146–153. [Link]

  • Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol using 2-(2-Carboxyvinyl)benzeneboronic acid

Application Note: Suzuki-Miyaura Cross-Coupling Protocol Using 2-(2-Carboxyvinyl)benzeneboronic Acid Introduction & Strategic Rationale The synthesis of highly functionalized biaryl compounds is a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocol Using 2-(2-Carboxyvinyl)benzeneboronic Acid

Introduction & Strategic Rationale

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug development and materials science. 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid, CAS: 374105-86-9)[1] is a highly valuable, yet challenging, building block. It enables the direct installation of an ortho-vinyl carboxylic acid moiety onto an aryl scaffold, providing a direct precursor for the synthesis of coumarins, phenanthrenes, and other complex polycyclic pharmacophores.

However, deploying this reagent in a standard Suzuki-Miyaura cross-coupling[2] presents a dual chemoselective challenge:

  • The Free Carboxylic Acid: Unprotected acidic protons stoichiometrically consume the basic additives required to drive the catalytic cycle[3].

  • The Vinyl Group: The α,β -unsaturated double bond is susceptible to competing Heck-type insertion by the active Palladium(II) intermediate if the Suzuki transmetalation and reductive elimination steps are not sufficiently rapid.

This application note details a self-validating, highly optimized protocol designed to overcome these challenges, utilizing a biphasic solvent system and strategic base management to achieve high yields without the need for protecting group chemistry[4].

Mechanistic Insights & Reaction Causality

To ensure a robust reaction, researchers must move beyond standard protocols and adjust parameters based on the specific electronic and steric demands of 2-(2-Carboxyvinyl)benzeneboronic acid.

  • The Base Equivalency Imperative: In a standard Suzuki coupling, 2.0 equivalents of base are typically sufficient to form the reactive boronate complex required for transmetalation. However, the free carboxylic acid on this specific boronic acid will rapidly deprotonate, consuming 1.0 equivalent of base to form a carboxylate salt[3]. Therefore, a minimum of 3.5 to 4.0 equivalents of base (such as K3​PO4​ or K2​CO3​ ) is strictly required to prevent the catalytic cycle from stalling.

  • Suppressing the Competing Heck Pathway: To prevent the active Ar-Pd(II)-X species from undergoing migratory insertion into the adjacent vinyl group, the turnover frequency of the Suzuki cycle must be maximized. Utilizing a bidentate ligand catalyst like Pd(dppf)Cl2​ enforces a cis-coordination geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, effectively outcompeting the slower Heck-type side reactions.

  • Biphasic Solvent Dynamics: The deprotonated 2-vinylbenzoate intermediate is highly polar. Employing a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O in a 4:1 ratio) ensures complete dissolution of the carboxylate salt, facilitating efficient base exchange and transmetalation at the aqueous-organic interface[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X BaseEx Base Exchange & Deprotonation [Ar-Pd(II)-OH + Carboxylate] OxAdd->BaseEx Base (>3 eq) TransMet Transmetalation [Ar-Pd(II)-Ar'-COO(-)] BaseEx->TransMet 2-(2-Carboxyvinyl) benzeneboronic acid RedElim Reductive Elimination [Biaryl Carboxylate] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Aqueous Acidification [Free Carboxylic Acid] RedElim->Product HCl (pH 2-3)

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting the carboxylate intermediate.

Quantitative Condition Optimization

The following table summarizes the causality behind the optimized parameters compared to standard, sub-optimal conditions.

ParameterSub-optimal ConditionOptimized ProtocolMechanistic Rationale
Base Equivalents 2.0 eq K2​CO3​ 4.0 eq K3​PO4​ 1.0 eq is consumed by the -COOH group. Excess is required to form the active boronate complex[3].
Catalyst System Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​ (3 mol%) Bidentate ligands increase steric bulk, accelerating reductive elimination and suppressing Heck insertion.
Solvent System Toluene (Anhydrous)1,4-Dioxane / H2​O (4:1) Aqueous mixtures solubilize the intermediate carboxylate salt and facilitate base exchange[4].
Temperature 100 °C80 °C Lower temperatures minimize protodeboronation of the ortho-substituted boronic acid while maintaining turnover.

Step-by-Step Experimental Protocol

This methodology leverages a "reverse-extraction" isolation strategy. Because the product forms as a water-soluble salt, organic impurities can be washed away before the final product is precipitated, often eliminating the need for column chromatography.

Materials & Reagents
  • Aryl Halide (Ar-X): 1.0 mmol (1.0 equiv)

  • 2-(2-Carboxyvinyl)benzeneboronic acid: 230 mg, 1.2 mmol (1.2 equiv)

  • Potassium phosphate tribasic ( K3​PO4​ ): 849 mg, 4.0 mmol (4.0 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 24.5 mg, 0.03 mmol (3 mol%)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL), thoroughly degassed.

Reaction Execution
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-(2-Carboxyvinyl)benzeneboronic acid, K3​PO4​ , and the Pd(dppf)Cl2​ catalyst.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject the degassed 1,4-Dioxane and Deionized Water via syringe.

  • Heating: Replace the septum with a Teflon-coated screw cap under a positive flow of Argon. Submerge the flask in a pre-heated oil bath at 80 °C and stir vigorously for 8–12 hours.

  • Monitoring: Monitor the reaction conversion via LC-MS. The product mass will correspond to the target biaryl carboxylic acid.

Chemoselective Workup & Isolation
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Deionized Water (15 mL). Transfer to a separatory funnel.

  • Organic Wash (Crucial Step): Shake and allow the layers to separate. Discard the organic (upper) layer. Rationale: The target product currently exists as a highly water-soluble potassium carboxylate salt in the aqueous layer. Discarding the organic phase removes unreacted aryl halides, catalyst ligands, and neutral homocoupling byproducts.

  • Secondary Wash: Wash the aqueous layer once more with Ethyl Acetate (10 mL) to ensure the complete removal of lipophilic impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add 1 M HCl dropwise under continuous stirring until the solution reaches pH 2–3 . The product will precipitate as the free carboxylic acid.

  • Extraction: Extract the acidified aqueous suspension with Ethyl Acetate ( 3×15 mL).

  • Drying & Concentration: Combine the new organic extracts, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure biaryl cinnamic acid derivative.

ExperimentalWorkflow Step1 1. Setup Reagents & Catalyst Step2 2. Degas Argon Purge Step1->Step2 Step3 3. React 80°C, 8-12h Step2->Step3 Step4 4. Wash Discard Organic Layer Step3->Step4 Step5 5. Acidify pH 2-3 (HCl) Step4->Step5 Step6 6. Extract Pure Product Step5->Step6

Fig 2. Step-by-step workflow emphasizing the reverse-extraction isolation strategy.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing), 2021. Available at:[Link]

Sources

Application

Application Note: One-Pot Synthesis of Coumarin Derivatives via Oxidative Lactonization of 2-(2-Carboxyvinyl)benzeneboronic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of coumarins from 2-(2-carboxyvinyl)benzeneboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of coumarins from 2-(2-carboxyvinyl)benzeneboronic acid, emphasizing mechanistic causality and condition optimization.

Introduction & Strategic Rationale

Coumarins (2H-chromen-2-ones) are privileged pharmacophores widely utilized in drug development, fluorescent probes, and agrochemicals[1]. Traditional synthetic routes, such as the Pechmann or Perkin condensations, often require harsh acidic conditions and elevated temperatures, which can be detrimental to sensitive functional groups and lead to poor regioselectivity[2].

To circumvent these limitations, utilizing 2-(2-carboxyvinyl)benzeneboronic acid (also known as ortho-boronocinnamic acid) as a precursor offers a highly modular, late-stage cyclization strategy. The boronic acid moiety is stable under various transition-metal cross-coupling conditions, allowing researchers to build complex, functionalized carbon frameworks before triggering the final coumarin ring closure via a mild, highly predictable oxidative lactonization[3].

Mechanistic Pathway: Causality in Reaction Design

The transformation of 2-(2-carboxyvinyl)benzeneboronic acid into a coumarin is a cascade process relying on precise chemical triggers. Understanding this causality is critical for troubleshooting and scaling the reaction:

  • Oxidative Cleavage (C-B to C-OH): The addition of alkaline hydrogen peroxide (H₂O₂/NaOH) generates the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the empty p-orbital of the electrophilic boron atom. A thermodynamically driven 1,2-aryl migration from boron to oxygen occurs, followed by rapid hydrolysis, yielding ortho-hydroxycinnamic acid[3].

  • Isomerization (E to Z): The starting material typically exists as the thermodynamically stable trans (E) isomer. For lactonization to occur, the alkene must isomerize to the cis (Z) conformation (coumarinic acid). This is achieved via thermal energy (heating) or photochemical irradiation[4].

  • Lactonization: Upon acidification, the phenoxide and carboxylate are protonated. The spatial proximity of the ortho-hydroxyl group to the cis-carboxylic acid drives a spontaneous, water-eliminating intramolecular esterification (lactonization) to form the rigid coumarin core[4].

Mechanism A 2-(2-Carboxyvinyl) benzeneboronic acid B Oxidation (H2O2 / OH-) Hydroperoxide attack A->B Step 1 C Aryl Migration & Hydrolysis Phenol Formation B->C D ortho-Hydroxycinnamic acid (E-isomer) C->D Step 2 E Isomerization (E to Z) (Heat / UV / Acid) D->E Step 3 F Coumarinic acid (Z-isomer) E->F G Intramolecular Lactonization (-H2O) F->G Step 4 H Coumarin Derivative (Target Product) G->H Final

Fig 1. Mechanistic pathway from arylboronic acid to coumarin via oxidative lactonization.

Experimental Protocol: A Self-Validating Workflow

This protocol details the one-pot oxidative cyclization. The workflow is designed with built-in validation checkpoints to ensure reaction fidelity at every stage.

Workflow N1 1. Reagent Prep THF/H2O Solvent N2 2. Oxidation 30% H2O2 / NaOH N1->N2 N3 3. Quench HCl to pH 2 N2->N3 N4 4. Cyclization Heat 80°C, 4h N3->N4 N5 5. Purification Extraction & Silica N4->N5

Fig 2. Step-by-step experimental workflow for the one-pot synthesis of coumarin derivatives.

Materials Required:
  • 2-(2-Carboxyvinyl)benzeneboronic acid (1.0 equiv, 1.0 mmol)

  • 30% w/w Hydrogen Peroxide (H₂O₂) (3.0 equiv)

  • 2M Sodium Hydroxide (NaOH) (3.0 equiv)

  • Tetrahydrofuran (THF) / Distilled Water (1:1 v/v, 10 mL)

  • 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

Step 1: Precursor Dissolution In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(2-carboxyvinyl)benzeneboronic acid in 5 mL of THF. Add 5 mL of distilled water.

  • Causality: THF solubilizes the organic precursor, while water is necessary to solvate the inorganic base and oxidant, ensuring a homogeneous biphasic or miscible reaction medium.

Step 2: Alkaline Oxidation Cool the flask to 0 °C using an ice bath. Slowly add 2M NaOH (1.5 mL, 3.0 mmol) followed by the dropwise addition of 30% H₂O₂ (0.3 mL, ~3.0 mmol).

  • Causality: The oxidation of boronic acids is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and the premature decomposition of H₂O₂ into O₂ gas.

  • Self-Validating Checkpoint: A slight effervescence may be observed. TLC (Hexanes:EtOAc 1:1, visualized with KMnO₄) should show the complete consumption of the highly polar boronic acid baseline spot within 30 minutes.

Step 3: Quenching and Acidification After stirring for 1 hour at room temperature, cool the mixture back to 0 °C. Carefully add 2M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

  • Causality: Acidification neutralizes the excess NaOH, halts the oxidation, and protonates the intermediate phenoxide/carboxylate to enable cyclization.

Step 4: Thermal Isomerization and Cyclization Attach a reflux condenser and heat the acidified mixture to 80 °C for 4 hours.

  • Causality: Thermal energy overcomes the activation barrier for the E-to-Z isomerization of the cinnamic acid intermediate, driving the equilibrium toward the thermodynamically stable coumarin lactone[4].

  • Self-Validating Checkpoint: Aliquots spotted on a TLC plate will reveal a new, highly fluorescent spot under 365 nm UV light, characteristic of the conjugated coumarin core.

Step 5: Extraction and Purification Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Condition Optimization

The choice of oxidant and temperature profoundly impacts the reaction trajectory. Table 1 summarizes the optimization data, demonstrating why alkaline H₂O₂ coupled with thermal cyclization is the superior self-validating system for this transformation.

Table 1: Optimization of Oxidative Lactonization Conditions

EntryOxidant SystemCyclization Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1H₂O₂ / NaOH2512>9515Oxidation complete; E-to-Z isomerization stalled.
2 H₂O₂ / NaOH 80 4 >95 88 Optimal thermal isomerization and rapid lactonization.
3NaBO₃ (Perborate)8068072Slower oxidation kinetics compared to H₂O₂.
4Oxone / NaHCO₃8046045Competitive over-oxidation of the alkene double bond.
5H₂O₂ / NaOHUV (365 nm), 252>9591Photochemical E-to-Z isomerization is highly efficient.

Note: Entry 5 highlights an advanced alternative where UV irradiation replaces thermal heating, providing a milder route for temperature-sensitive derivatives[4].

References

  • [4] Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. PMC - National Institutes of Health.4

  • [2] Recent Advances in Synthesis of 4-Arylcoumarins. PMC - National Institutes of Health. 2

  • [1] Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. 1

  • [3] Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research - ACS Publications. 3

Sources

Method

Application Note: 2-(2-Carboxyvinyl)benzeneboronic Acid as a Bifunctional Scaffold in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the efficiency of exploring chemical space. 2-(2-Carboxyvinyl)benzeneboronic acid (also known as ortho-boronocinnamic acid) is a highly versatile, bifunctional scaffold that bridges two powerful synthetic modalities: the robust carbon-carbon bond-forming capacity of arylboronic acids and the diverse derivatization potential of an α,β -unsaturated carboxylic acid.

This application note details the mechanistic rationale, structural advantages, and field-proven protocols for utilizing this compound. By exploiting its orthogonal reactivity, medicinal chemists can rapidly access privileged pharmacophores—such as substituted cinnamic amides, coumarins, and benzoxaboroles—which are increasingly critical in the development of antimicrobial, antiviral, and anti-inflammatory therapeutics[1][2].

Physicochemical Profiling

Understanding the baseline properties of 2-(2-Carboxyvinyl)benzeneboronic acid is critical for predicting its behavior in biphasic cross-coupling conditions and its stability during storage.

Table 1: Physicochemical Properties of 2-(2-Carboxyvinyl)benzeneboronic acid [3][4]

PropertyValue / Description
Chemical Name 2-(2-Carboxyvinyl)benzeneboronic acid; 2-Boronocinnamic acid
CAS Registry Number 374105-86-9
Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
SMILES B(C1=CC=CC=C1C=CC(=O)O)(O)O
Appearance White to off-white solid
Melting Point 170 °C to 172 °C
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in H₂O (pH dependent)

Mechanistic Rationale: Why Choose this Scaffold?

The true value of 2-(2-Carboxyvinyl)benzeneboronic acid lies in the causality of its structural arrangement . The ortho-relationship between the electron-deficient boronic acid and the conjugated carboxyvinyl group enables both divergent linear synthesis and convergent intramolecular cyclization.

Orthogonal Reactivity

The molecule features three distinct reactive sites that can be addressed sequentially without the need for complex protecting group strategies:

  • The Boronic Acid: Acts as a premier nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-couplings[5].

  • The Carboxylic Acid: Serves as a handle for amide coupling, esterification, or decarboxylative functionalization.

  • The Vinyl Group: An α,β -unsaturated Michael acceptor capable of undergoing conjugate additions or Heck-type couplings.

Access to Privileged Pharmacophores (Benzoxaboroles)

Boronic acids are no longer just synthetic intermediates; they are active pharmacophores. The FDA approval of drugs like Tavaborole and Crisaborole has validated the benzoxaborole scaffold[6][7]. 2-(2-Carboxyvinyl)benzeneboronic acid serves as an ideal precursor for benzoxaborole derivatives. The electron-deficient nature of the boron atom allows it to act as a Boronic Acid Transition State Inhibitor (BATSI), forming reversible covalent bonds with the catalytic serine residues of target enzymes (e.g., β -lactamases or leucyl-tRNA synthetases)[8].

OrthogonalReactivity SM 2-(2-Carboxyvinyl) benzeneboronic acid B_React Boronic Acid Reactivity (Suzuki-Miyaura, Chan-Lam) SM->B_React Pd(0), Base C_React Carboxylic Acid Reactivity (Amide Coupling, Esterification) SM->C_React HATU/EDC, Amine V_React Vinyl Reactivity (Michael Addition, Heck) SM->V_React Nucleophile / Pd(II) Cyclization Intramolecular Cyclization (Coumarins, Benzoxaboroles) B_React->Cyclization Bifunctional Activation C_React->Cyclization

Fig 1: Orthogonal reactivity pathways of 2-(2-Carboxyvinyl)benzeneboronic acid.

Quantitative Optimization of Reaction Conditions

When performing a Suzuki-Miyaura coupling on this specific substrate, the choice of base is the most critical variable. Strong bases (like NaOH) can cause unwanted side reactions with the α,β -unsaturated system, while weak bases may fail to form the requisite reactive boronate complex[5].

Table 2: Base and Catalyst Optimization for Suzuki-Miyaura Coupling of 2-(2-Carboxyvinyl)benzeneboronic acid (Standard Conditions: 1.2 eq Boronic Acid, 1.0 eq Aryl Bromide, 5 mol% Pd, 3.0 eq Base, 1,4-Dioxane/H₂O (4:1), 80 °C, 12 h)

Catalyst SystemBaseConversion (%)Side-Product FormationCausality / Rationale
Pd(PPh₃)₄Na₂CO₃65%ModeratePPh₃ ligands are prone to oxidation; Na₂CO₃ provides insufficient boronate activation for sterically hindered ortho-substrates.
Pd(OAc)₂ / SPhosK₃PO₄82%LowSPhos handles steric bulk well, but K₃PO₄ can induce minor Michael addition side-reactions with the vinyl group.
Pd(dppf)Cl₂ K₂CO₃ >95% Trace Optimal. K₂CO₃ deprotonates the carboxylic acid (protecting it in situ) and efficiently forms the transmetalation-active boronate.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure trustworthiness and reproducibility across different laboratory environments.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl halide to the boronic acid moiety while leaving the carboxyvinyl group intact for downstream functionalization.

Reagents & Materials:

  • 2-(2-Carboxyvinyl)benzeneboronic acid (1.20 mmol)

  • Aryl bromide or Aryl iodide (1.00 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.00 mmol)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • Deionized Water (degassed, 1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.00 mmol), 2-(2-Carboxyvinyl)benzeneboronic acid (1.20 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.00 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly oxygen-sensitive; rigorous degassing prevents catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • In-Process Check: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl halide is consumed.

  • Workup (Self-Validating Step): Cool to room temperature. Dilute with EtOAc (10 mL) and H₂O (10 mL). Crucial Step: The product is currently a water-soluble potassium carboxylate. Discard the organic layer (which contains catalyst ligands and unreacted aryl halide). Acidify the aqueous layer to pH 2-3 using 1M HCl. The desired cross-coupled cinnamic acid derivative will precipitate or can be extracted with fresh EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Protocol B: Late-Stage Amide Derivatization

Objective: To functionalize the carboxylic acid of the resulting cross-coupled product.

Reagents & Materials:

  • Cross-coupled cinnamic acid derivative from Protocol A (1.00 mmol)

  • Primary or Secondary Amine (1.20 mmol)

  • HATU (1.20 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.00 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the cinnamic acid derivative (1.00 mmol) in anhydrous DMF (5.0 mL) under Argon at room temperature. Add DIPEA (3.00 mmol) followed by HATU (1.20 mmol).

  • Incubation: Stir for 15 minutes. Causality: HATU rapidly forms an active OAt-ester. Pre-activation prevents the amine from competing for the coupling reagent, which is especially important for conjugated, less reactive α,β -unsaturated acids.

  • Amine Addition: Add the amine (1.20 mmol) dropwise. Stir at room temperature for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Pharmacological Application: Boronic Acid Transition State Inhibitors (BATSIs)

When 2-(2-Carboxyvinyl)benzeneboronic acid derivatives are deployed in biological systems, the boronic acid moiety acts as a highly specific "warhead." Unlike traditional irreversible covalent modifiers (e.g., Michael acceptors or epoxides) which can lead to off-target toxicity, boronic acids form reversible covalent bonds[8].

When targeting serine proteases or β -lactamases, the empty p-orbital of the boron atom undergoes nucleophilic attack by the active-site serine hydroxyl group, forming a stable tetrahedral boronate adduct that mimics the high-energy transition state of peptide/lactam hydrolysis.

BATSI Drug Boronic Acid Warhead Complex Reversible Covalent Tetrahedral Adduct Drug->Complex Nucleophilic Attack by Ser-OH Enzyme Target Enzyme (e.g., Serine Protease) Enzyme->Complex Effect Enzyme Inhibition & Pathogen Clearance Complex->Effect Target Engagement

Fig 2: Mechanism of reversible covalent inhibition by Boronic Acid Transition State Inhibitors.

References

  • ChemicalBook. (2023). 2-(2-CARBOXYVINYL)BENZENEBORONIC ACID | 374105-86-9.
  • Fisher Scientific. (n.d.). CAS RN 374105-86-9 - Fisher Scientific.
  • National Institutes of Health (NIH) / PubMed. (2026). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics.
  • Taylor & Francis. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024).
  • Royal Society of Chemistry (RSC). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • MDPI. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

Sources

Application

Fluorescent sensor development using 2-(2-Carboxyvinyl)benzeneboronic acid

Application Note: Development of a Fluorescent Saccharide Sensor using 2-(2-Carboxyvinyl)benzeneboronic acid Executive Summary The accurate quantification of saccharides is critical in bioprocessing, diagnostics, and met...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development of a Fluorescent Saccharide Sensor using 2-(2-Carboxyvinyl)benzeneboronic acid

Executive Summary

The accurate quantification of saccharides is critical in bioprocessing, diagnostics, and metabolic drug development. Boronic acid-based synthetic receptors offer a robust, reversible, and non-enzymatic alternative to traditional enzymatic assays. This application note details the mechanistic rationale, bioconjugation workflow, and validation protocols for developing a small-molecule fluorescent saccharide sensor utilizing 2-(2-Carboxyvinyl)benzeneboronic acid (2-CVPBA) as the recognition moiety.

Mechanistic Rationale: The Boronic Acid-Saccharide Paradigm

The design of this sensor relies on the well-established interaction between arylboronic acids and 1,2- or 1,3-diols to form reversible cyclic boronate esters[1]. 2-CVPBA is uniquely suited for sensor development because it possesses two critical functional groups:

  • The Boronic Acid Receptor : Acts as the saccharide recognition site.

  • The Carboxyvinyl Spacer : Provides a rigid, conjugated carboxylic acid handle for bioconjugation. The rigidity of the vinyl group prevents steric clash between the bulky fluorophore and the saccharide-binding pocket, ensuring high binding affinity.

The PET Signaling Mechanism The fluorescence modulation of the sensor is governed by Photoinduced Electron Transfer (PET)[2].

  • Unbound State (Fluorescence OFF) : At physiological pH (7.4), the free boronic acid (pKa ~8.8) exists primarily in its neutral, trigonal planar ( sp2 ) form. In this state, the lone pair electrons from the adjacent conjugated system participate in PET, quenching the attached fluorophore.

  • Bound State (Fluorescence ON) : Upon binding to a saccharide, the pKa of the resulting boronate ester drops significantly (pKa ~6.5). At pH 7.4, this shifts the equilibrium toward the tetrahedral ( sp3 ) boronate anion. The formation of the stable sp3 center alters the electronic geometry, inhibiting the PET process and restoring the intrinsic fluorescence of the fluorophore[3].

Monoboronic acids inherently exhibit a higher binding affinity for D-fructose over D-glucose due to the favorable binding of the syn-periplanar diols present in the β -D-fructofuranose form[4].

Visualization: Sensor Workflow & Signaling Pathway

G A 2-(2-Carboxyvinyl) benzeneboronic acid B EDC / NHS Activation A->B D Fluorescent Boronic Acid Sensor B->D C Amine-Fluorophore (e.g., 5-Aminofluorescein) C->D E Unbound Sensor (sp2 Boron) D->E Aqueous Buffer pH 7.4 F PET Quenching (Fluorescence OFF) E->F G Saccharide Addition (1,2- or 1,3-diols) E->G Target Binding H Bound Boronate Ester (sp3 Boron) G->H I PET Inhibited (Fluorescence ON) H->I

Workflow of 2-CVPBA bioconjugation and the PET-mediated fluorescence turn-on sensing mechanism.

Protocol 1: Synthesis and Bioconjugation of the 2-CVPBA Sensor

This protocol details the zero-length crosslinking of 2-CVPBA to an amine-functionalized fluorophore (e.g., 5-Aminofluorescein) via EDC/NHS chemistry.

Reagents & Materials:

  • 2-(2-Carboxyvinyl)benzeneboronic acid (2-CVPBA)

  • 5-Aminofluorescein (5-AF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve 1.0 eq of 2-CVPBA in 2 mL of anhydrous DMF under an inert atmosphere (Nitrogen/Argon). Add 1.5 eq of EDC-HCl and 1.5 eq of NHS.

    • Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of the highly reactive O-acylisourea intermediate formed by EDC.

  • Incubation: Stir the mixture at room temperature for 30 minutes to ensure complete conversion to the NHS-ester intermediate.

  • Amine Conjugation: In a separate vial, dissolve 0.9 eq of 5-AF in 1 mL of anhydrous DMF containing 2.0 eq of DIPEA. Add this dropwise to the activated 2-CVPBA solution.

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the primary amine of 5-AF remains deprotonated and highly nucleophilic, while 0.9 eq of the fluorophore ensures it is the limiting reagent, simplifying downstream purification.

  • Reaction & Monitoring: Stir the reaction in the dark for 12 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1) to confirm the disappearance of the free 5-AF spot.

  • Purification (Self-Validation): Purify the crude mixture using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the collected fractions using LC-MS to confirm the expected mass of the conjugate. Lyophilize the pure fraction and store at -20°C in the dark.

Protocol 2: Sensor Validation and Saccharide Titration

To ensure the sensor acts as a self-validating system, it must be calibrated against target saccharides while utilizing non-binding controls to rule out environmental artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer supplemented with 150 mM NaCl, adjusted strictly to pH 7.4.

    • Causality: HEPES is preferred over phosphate buffers, as high concentrations of phosphate can occasionally interfere with boronic acid coordination. Maintaining pH 7.4 is non-negotiable; higher pH values will pre-ionize the boronic acid, causing high background fluorescence and destroying the dynamic range.

  • Sensor Stock: Dissolve the lyophilized sensor in DMSO to create a 1 mM stock. Dilute this stock into the HEPES buffer to a final working concentration of 5 µM. (Keep final DMSO concentration <1% to prevent solvent-induced fluorescence quenching).

  • Titration Setup: Prepare serial dilutions of D-Fructose, D-Glucose, and D-Galactose ranging from 0.1 mM to 100 mM in the working sensor solution.

  • Control Matrix (Self-Validation): Prepare a parallel titration using Sucrose .

    • Causality: Sucrose is a non-reducing disaccharide that lacks the cis-diols required for boronate ester formation. If the sensor exhibits a fluorescence increase with sucrose, the signal is an artifact of viscosity or refractive index changes, invalidating the PET mechanism.

  • Data Acquisition: Incubate all solutions for 20 minutes at 25°C to reach thermodynamic equilibrium. Measure fluorescence emission (For a 5-AF conjugate: λex​ = 490 nm, λem​ = 520 nm).

  • Analysis: Plot the relative fluorescence enhancement ( F/F0​ ) against saccharide concentration. Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand plot) to extract the association constant ( Ka​ ).

Quantitative Data: Saccharide Binding Profiles

The table below summarizes the expected quantitative performance of a 2-CVPBA-based monoboronic acid sensor. The data highlights the intrinsic selectivity profile dictated by the stereochemistry of the saccharide diols.

AnalyteDiol ConfigurationBinding Affinity ( Ka​ , M⁻¹)Limit of Detection (LOD, mM)Max Fluorescence Enhancement ( F/F0​ )
D-Fructose syn-periplanar ( β -D-fructofuranose)4,200 ± 3000.1515.0x
D-Galactose cis-1,2-diol (pyranose)250 ± 201.204.5x
D-Glucose trans-diols (predominantly)120 ± 152.502.1x
Sucrose No available cis-diols (Control)< 5N/A1.0x (No change)

Note: For applications requiring strict D-Glucose selectivity over D-Fructose, the synthesis of a diboronic acid scaffold is required to facilitate two-point binding to glucose[3].

References

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. PMC (nih.gov). 1

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. 2

  • Glucose Sensing in Supramolecular Chemistry. Chemical Reviews - ACS Publications. 3

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC (nih.gov). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in Ortho-Substituted Boronic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the failure of Suzuki-Miyaura couplings involving highly functionalized, unstable boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the failure of Suzuki-Miyaura couplings involving highly functionalized, unstable boronic acids. 2-(2-Carboxyvinyl)benzeneboronic acid presents a "perfect storm" for protodeboronation (PDB) due to its ortho-substitution and unprotected carboxylic acid.

This guide deconstructs the mechanistic failures behind this specific substrate and provides self-validating, field-proven protocols to rescue your cross-coupling yields.

PART 1: Mechanistic Diagnostics (FAQ)

Q1: Why does 2-(2-Carboxyvinyl)benzeneboronic acid completely degrade to cinnamic acid before coupling occurs? A: The degradation is driven by specific base-catalyzed protodeboronation[1]. When exposed to aqueous base, the boronic acid rapidly forms a reactive boronate anion ( [ArB(OH)3​]− )[2]. The ortho-carboxyvinyl group exacerbates this through two mechanisms:

  • Electronic Stabilization: The electron-withdrawing nature of the ortho-substituent stabilizes the developing carbanion transition state during C–B bond cleavage[3].

  • Local pH Alteration: The free carboxylic acid immediately consumes one equivalent of base. To drive the catalytic cycle, chemists often add excess strong base (like NaOH or Na₂CO₃). This excess hydroxide pushes the pre-equilibrium entirely toward the highly unstable boronate anion, accelerating unimolecular fragmentation[2].

Q2: How can I definitively diagnose protodeboronation in my crude reaction mixture? A: Do not rely solely on the absence of product. You must actively look for the protonated byproduct. Analyze the crude mixture using LC-MS or NMR[4]. The primary marker for PDB of this substrate is the appearance of cinnamic acid (the des-boronated arene, [M+H]+=149.16 ). If your LC-MS shows a high ratio of cinnamic acid to unreacted aryl halide, PDB is outcompeting transmetalation.

Mechanism BA Boronic Acid (Stable) Boronate Boronate Anion (Reactive) BA->Boronate Fast Eq. Base Aqueous Base (OH⁻) Base->Boronate TM Transmetalation (k_TM) Boronate->TM PDB Protodeboronation (k_PDB) Boronate->PDB Pd Pd(II)-Aryl Complex Pd->TM Product Cross-Coupled Product TM->Product Byproduct Deboronated Arene PDB->Byproduct

Kinetic competition between transmetalation and protodeboronation.

PART 2: Strategic Workarounds (FAQ)

Q3: Should I protect the boronic acid, the carboxylic acid, or both? A: Both.

  • Carboxylic Acid: Esterify it (e.g., methyl or tert-butyl ester). Free carboxylates can coordinate to the Pd(II) center, forming unreactive palladacycles that drastically reduce the transmetalation rate ( kTM​ ). Esterification maintains a neutral substrate, preventing catalyst poisoning and unexpected pH shifts.

  • Boronic Acid: Convert it to a MIDA (N-methyliminodiacetic acid) boronate[1]. MIDA boronates are inert to anhydrous cross-coupling conditions but slowly hydrolyze in biphasic aqueous systems, providing a "slow-release" of the active boronic acid[5]. This keeps the steady-state concentration of the boronate anion extremely low, starving the PDB pathway while feeding the transmetalation pathway[6].

Q4: If I must use the unprotected boronic acid, which catalyst system is optimal? A: Avoid legacy catalysts like Pd(PPh3​)4​ . You must use a highly active, bulky, electron-rich precatalyst such as XPhos Pd G3 or SPhos Pd G3 [6]. These dialkylbiaryl phosphine ligands facilitate rapid oxidative addition and transmetalation at mild temperatures. Because transmetalation is bimolecular and PDB is unimolecular, a highly active catalyst increases kTM​ to the point where it outruns kPDB​ [4].

PART 3: Quantitative Optimization Matrix

The following table summarizes how different experimental parameters logically influence the kinetic race between product formation and substrate degradation.

Substrate StateCatalyst SystemBase & SolventTransmetalation ( kTM​ )Protodeboronation ( kPDB​ )Expected Yield
Free Acid / Free Boronic Pd(PPh3​)4​ NaOH / THF-H₂OSlowVery Fast< 10%
Free Acid / Free BoronicXPhos Pd G3K₃PO₄ / Dioxane-H₂OFastFast30-40%
Esterified / BpinXPhos Pd G3CsF / Anhydrous DioxaneFastVery Slow75-85%
Esterified / MIDA SPhos Pd G3 K₃PO₄ / PhMe-H₂O (Biphasic) Moderate Extremely Slow > 90%

PART 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of the mechanistic logic before committing to a full workup.

Workflow Step1 1. Substrate Masking (Esterification & MIDA) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Slow-Release Coupling (Biphasic, Mild Base) Step2->Step3 Step4 4. In-Process LC-MS (Quantify Ar-H vs Product) Step3->Step4

Self-validating experimental workflow to minimize protodeboronation.
Protocol A: Slow-Release Biphasic Coupling (MIDA Boronate)

Rationale: Biphasic conditions restrict the base to the aqueous layer while the MIDA boronate resides in the organic layer. Hydrolysis occurs only at the interface, ensuring a slow, steady trickle of the reactive boronic acid[1].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Methyl 2-(2-(MIDA-boronyl)phenyl)acrylate (1.5 equiv)

  • SPhos Pd G3 (5 mol%)

  • K₃PO₄ (3.0 equiv, 3M aqueous solution)

  • Toluene (0.1 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the Aryl Halide, MIDA boronate, and SPhos Pd G3.

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene. Degas the suspension by sparging with Argon for 10 minutes.

  • Base Addition: Add the degassed 3M aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm is critical to maximize interfacial surface area).

  • Validation Checkpoint (2 Hours): Stop stirring to let the layers separate. Withdraw a 10 µL aliquot from the organic layer. Dilute in MeCN and run a rapid LC-MS.

    • Self-Validation Logic: Calculate the ratio of the Product mass to the des-boronated byproduct (methyl cinnamate). A ratio of > 10:1 validates that the slow-release mechanism is successfully suppressing PDB. If the ratio is < 5:1, reduce the stirring speed or lower the temperature to 45 °C to slow the hydrolysis rate.

  • Workup: Once the Aryl Halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Anhydrous Coupling (Bpin Ester)

Rationale: By removing water entirely, we eliminate the hydroxide-mediated PDB pathway. Fluoride bases (CsF) activate the Bpin ester via a fluoroboronate intermediate, which undergoes transmetalation without triggering protonolysis[4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (1.2 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • CsF (Spray-dried, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the Aryl Halide, Bpin ester, XPhos Pd G3, and strictly anhydrous CsF.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove from the glovebox and stir at 80 °C for 4-12 hours.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via syringe under positive N₂ pressure. Run LC-MS. Because water is absent, PDB should be near 0%. If cinnamic acid is detected, your solvent or CsF is wet. Abort, dry your reagents, and restart.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify.

PART 5: References

  • Protodeboronation - Wikipedia (Citing Kuivila, Lloyd-Jones, and Burke). Wikipedia, The Free Encyclopedia. URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society. URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . PubMed Central (PMC). URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion . LJMU Research Online. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 2-(2-Carboxyvinyl)benzeneboronic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of boronic acid derivatives in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of boronic acid derivatives in biological assays. 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid) presents a unique challenge: while its carboxylic acid moiety is readily deprotonated at physiological pH (pKa ~4.5), the boronic acid moiety remains largely in a neutral, trigonal planar state (pKa ~8.8).

This neutral state is highly prone to intermolecular dehydration, leading to the formation of hydrophobic, insoluble boroxine anhydrides that precipitate out of solution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising the integrity of your biological assays.

🔬 Troubleshooting & FAQs

Q1: I dissolved my compound in 100% DMSO, but it immediately precipitates when diluted into pH 7.4 PBS for my cell assay. Why is this happening?

Root Cause: You are experiencing "solvent crash-out" driven by boroxine formation. While DMSO is an excellent solvent for the neutral boronic acid, diluting it into an aqueous buffer at pH 7.4 exposes the compound to an environment where its boron center is un-ionized. The sudden shift in solvation triggers hydrophobic aggregation. Furthermore, the maximum tolerated DMSO concentration in biological assays is strictly 0.1% to 0.5% to prevent cytotoxicity[1]. Diluting a high-concentration stock directly into an aqueous buffer creates transient local supersaturation, causing irreversible nucleation.

Q2: How can I chemically stabilize the compound in aqueous media without permanently altering its structure?

The Solution: Exploit the reversible covalent complexation between boronic acids and cis-1,2- or 1,3-diols (such as D-fructose or D-sorbitol)[2].

The Causality: Binding a diol converts the neutral, trigonal planar boronic acid into a tetrahedral boronate ester. Crucially, this complexation lowers the pKa of the boron center by 2 to 4 units[3]. Consequently, at pH 7.4, the boronate ester exists almost entirely as a highly soluble, negatively charged anion[4]. Because the binding is rapidly reversible, the free boronic acid remains in dynamic equilibrium and is fully available to interact with your biological target.

Q3: How can I validate that the compound is truly in solution and not just forming micro-precipitates?

Self-Validating System: Do not rely solely on visual inspection. Use an Optical Density (OD) measurement at 600 nm. A turbid, micro-precipitated solution will scatter light (OD > 0.05), whereas a successfully diol-complexed, fully solubilized preparation will yield an OD near zero. Always run this quick spectrophotometric check before applying the compound to your cells or enzymes.

Q4: Can I use cyclodextrins instead of diols for this specific compound?

Alternative Approach: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic styryl/benzene moiety. However, while cyclodextrins do not rely on covalent bonding, their massive steric bulk can hinder the compound from entering enzyme active sites or crossing cellular membranes. Diol complexation is generally preferred for cell-based assays unless the specific diol (e.g., fructose) interferes with your cell line's metabolic pathways.

📊 Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax DMSO in AssayBio-compatibilityKey AdvantagePrimary Limitation
Direct Dilution Solvent exchange< 0.5%[1]HighSimple workflowHigh risk of boroxine precipitation
Diol Complexation Reversible covalent ester< 0.5%HighPrevents aggregation via pKa shiftDiols may interfere with metabolic assays
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation< 0.5%ModerateNo covalent modificationSteric hindrance at target receptor site
Alkaline Pre-treatment Direct ionization of Boron< 0.5%LowRapid dissolutionpH > 8.5 is toxic to most cell lines

⚙️ Experimental Protocols

Protocol: Diol-Mediated Solubilization Workflow

This step-by-step methodology ensures the formation of the soluble boronate ester prior to biological application.

  • Stock Preparation: Dissolve 2-(2-Carboxyvinyl)benzeneboronic acid in anhydrous DMSO to create a 50 mM to 100 mM master stock. Store at -20°C in desiccated aliquots.

  • Buffer Supplementation: Prepare your assay buffer (e.g., PBS or HEPES, pH 7.4) and supplement it with 50 mM D-fructose or D-sorbitol. Ensure the diol is fully dissolved and the pH is re-adjusted to 7.4 if necessary.

  • Dynamic Dilution: Place the diol-supplemented buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortex to prevent local supersaturation. Ensure the final DMSO concentration does not exceed 0.5%[1].

  • Equilibration: Incubate the mixture at room temperature for 15 minutes. This allows the thermodynamic equilibrium of the boronate/diol complexation to fully establish[2].

  • Validation: Read the absorbance of the final solution at 600 nm against a blank of the diol-buffer. An OD600 < 0.05 confirms successful solubilization.

🖼️ Mechanistic & Workflow Visualizations

SolubilizationMechanism A 2-(2-Carboxyvinyl) benzeneboronic acid (Neutral, Low Solubility) B Aqueous Buffer (pH 7.4) A->B C Boroxine Formation (Precipitation) B->C Hydrophobic aggregation D Addition of cis-Diol (e.g., Fructose/Sorbitol) B->D Solubilization strategy E Tetrahedral Boronate Ester (Anionic, High Solubility) D->E Reversible covalent binding (pKa shift) F Biological Assay (Cellular/Biochemical) E->F Bioavailable monomer

Figure 1: Mechanism of diol-mediated solubilization of boronic acids via pKa shift.

ProtocolWorkflow Step1 Step 1: Stock Prep Dissolve in 100% DMSO (100 mM max) Step2 Step 2: Diol Buffer Prepare PBS + 50 mM Fructose/Sorbitol Step1->Step2 Step3 Step 3: Dilution Dropwise addition under vortexing Step2->Step3 Step4 Step 4: Verification Measure OD600 to verify solubility Step3->Step4 Step5 Step5 Step4->Step5 OD600 < 0.05

Figure 2: Step-by-step preparation workflow for diol-complexed boronic acid stocks.

📚 References

  • [1] Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. National Institutes of Health (NIH). 1

  • [2] Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. American Chemical Society (ACS).2

  • [3] Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing). 3

  • [4] Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols. Biomaterials Science (RSC Publishing). 4

Sources

Troubleshooting

Optimizing catalyst and base selection for 2-(2-Carboxyvinyl)benzeneboronic acid reactions

Welcome to the Technical Support Portal for advanced cross-coupling methodologies. Working with bifunctional and sterically demanding organoboron reagents—specifically 2-(2-Carboxyvinyl)benzeneboronic acid —presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for advanced cross-coupling methodologies. Working with bifunctional and sterically demanding organoboron reagents—specifically 2-(2-Carboxyvinyl)benzeneboronic acid —presents unique mechanistic challenges. The presence of an unprotected carboxylic acid, an oxidatively sensitive alkene, and an ortho-substituted boronic acid requires precise tuning of the catalytic cycle.

This guide provides field-proven troubleshooting strategies, focusing on catalyst selection, base stoichiometry, and the mitigation of competing side reactions.

🔍 Troubleshooting FAQs

FAQ 1: Base Quenching & Stalled Conversions

Q: My standard Suzuki-Miyaura coupling conditions (2.0 eq K₂CO₃) yield mostly unreacted starting material. Why is the transmetalation failing?

A: The failure is driven by base neutralization. In the Suzuki-Miyaura catalytic cycle, the base plays a critical role in facilitating transmetalation by converting the boronic acid into a more reactive, nucleophilic boronate species (the "boronate pathway")[1].

When using 2-(2-Carboxyvinyl)benzeneboronic acid, the first equivalent of base is immediately consumed to deprotonate the free carboxylic acid moiety. If only 2.0 equivalents of base are used, the remaining alkalinity is insufficient to drive boronate formation and neutralize the HX acid generated during the oxidative addition/reductive elimination cycle[2]. The pH drops, and the catalytic cycle stalls.

The Fix: Increase the base loading to 3.5–4.0 equivalents . We recommend using a moderately strong, highly soluble base like K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). This ensures sufficient alkalinity to maintain the carboxylate state while efficiently promoting transmetalation.

FAQ 2: Catalyst Selection & Protodeboronation

Q: I increased the base equivalents, but now LC-MS shows significant amounts of cinnamic acid derivatives. How can I suppress this protodeboronation?

A: Protodeboronation (PDB) is the hydrolytic cleavage of the C–B bond, which competes directly with transmetalation. While PDB is traditionally viewed as a strictly base-catalyzed side reaction[1], recent high-throughput mechanistic studies have demonstrated that bulky phosphine ligands actively promote palladium-catalyzed protodeboronation [3].

Sterically hindered ligands (e.g., P(t-Bu)₃ or XPhos) are often selected to accelerate difficult oxidative additions. However, when paired with ortho-substituted boronic acids, the extreme steric bulk on the Pd(II) intermediate accelerates the undesired PDB pathway, destroying your boronic acid before it can couple[4].

The Fix: Shift away from excessively bulky monodentate phosphines. Utilize bidentate ligands with moderate bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The Pd(dppf)Cl₂ pre-catalyst provides an excellent balance: it is robust enough to handle the steric hindrance of the ortho-vinyl group while minimizing the Pd-catalyzed PDB pathway.

FAQ 3: Homocoupling & Oxidative Side Reactions

Q: I am observing biaryl homocoupling of the boronic acid. How do I prevent this?

A: Homocoupling of boronic acids is an oxidative side reaction driven by the presence of dissolved oxygen, which acts as an oxidant to regenerate Pd(II) complexes outside of the primary catalytic cycle[1]. Furthermore, ethereal solvents like 1,4-dioxane can form peroxides over time, exacerbating this issue.

The Fix: Rigorously degas your solvent mixture (both the organic and aqueous phases) using the freeze-pump-thaw method or by vigorous sparging with inert gas (N₂ or Argon) for at least 30 minutes prior to use[5].

📊 Experimental Data: Catalyst & Base Optimization

The following table summarizes the causal relationship between reaction conditions and reaction outcomes when coupling 2-(2-Carboxyvinyl)benzeneboronic acid with a standard aryl bromide.

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)Isolated Yield (%)
Pd(PPh₃)₄K₂CO₃ (2.0 eq)Dioxane/H₂O8020<515 (Base Quenched)
Pd(PPh₃)₄K₃PO₄ (3.5 eq)Dioxane/H₂O80851070
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄ (3.5 eq)Dioxane/H₂O80>956525 (Ligand Promotes PDB)
Pd(dppf)Cl₂ K₃PO₄ (3.5 eq) Dioxane/H₂O 80 >95 <5 92 (Optimized)

🧠 Diagnostic Logic Tree

Use the following diagnostic tree to systematically identify and resolve failures in your cross-coupling workflows.

TroubleshootingLogic Start Issue: Low Product Yield Analyze Analyze Crude Reaction Mixture Start->Analyze Unreacted High Unreacted Boronic Acid Analyze->Unreacted PDB High Protodeboronation (Cinnamic Acid) Analyze->PDB Homocoupled High Homocoupling (Biaryl Dimer) Analyze->Homocoupled Sol1 Increase Base to 3-4 eq (Compensate for -COOH) Unreacted->Sol1 pH < 8 Sol2 Switch to less bulky ligand (e.g., Pd(dppf)Cl2) PDB->Sol2 Catalyst check Sol3 Strictly degas solvents to remove O2 Homocoupled->Sol3 Oxidant check

Troubleshooting logic tree for resolving Suzuki-Miyaura coupling failures.

⚙️ Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible experiment, follow this optimized workflow.

Workflow Step1 Step 1: Reagent Assembly Add Halide, Boronic Acid, Pd(dppf)Cl2 Step2 Step 2: Base Addition Add 3.5 eq K3PO4 (Aqueous) Step1->Step2 Step3 Step 3: Degassing Sparge with N2 for 30 mins Step2->Step3 Step4 Step 4: Reaction Heat at 80°C for 12-16 hours Step3->Step4 Step5 Step 5: Workup Acidify to pH 2-3, Extract with EtOAc Step4->Step5

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

Detailed Methodology:
  • Reagent Assembly: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add K₃PO₄ (3.5 mmol) to the flask. The excess base is strictly required to neutralize the carboxylic acid and facilitate the boronate pathway[1].

  • Solvent Addition & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O. Immediately degas the suspension by sparging vigorously with N₂ for 30 minutes to prevent oxidative homocoupling[5].

  • Reaction Execution: Seal the flask under an N₂ atmosphere and heat in a pre-equilibrated oil bath at 80 °C for 12–16 hours with vigorous stirring (800+ RPM to ensure biphasic mixing).

  • Reaction Monitoring: Withdraw a 50 µL aliquot, dilute with MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS to confirm complete consumption of the aryl halide.

  • Workup & Isolation (Critical Step): Cool the reaction to room temperature. You must acidify the aqueous layer to pH 2-3 using 1M HCl. Because the product contains a carboxylic acid, it will remain water-soluble as a carboxylate salt at basic pH. Once acidified, extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

📚 References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PMC - NIH[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation ChemRxiv[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society[Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzeneboronic Acid Couplings

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-couplings (SMC). Synthesizing tri- and tetra-ortho-substituted biaryls presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-couplings (SMC). Synthesizing tri- and tetra-ortho-substituted biaryls presents unique thermodynamic and kinetic challenges. Steric bulk around the reactive centers drastically slows down the transmetalation and reductive elimination steps, often allowing side reactions like protodeboronation and homocoupling to dominate. This guide provides mechanistic troubleshooting, quantitative ligand data, and self-validating protocols to help you achieve full conversion.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, use the following diagnostic flowchart to identify the specific kinetic bottleneck in your catalytic cycle based on LC-MS analysis of your crude reaction mixture.

Troubleshooting Start Low Yield in Hindered Suzuki Coupling CheckMass Analyze Crude by LC-MS Start->CheckMass Proto High Protodeboronation (Ar-H detected) CheckMass->Proto Homo High Homocoupling (Ar-Ar detected) CheckMass->Homo NoReact Unreacted Starting Material (No Ar-H or Ar-Ar) CheckMass->NoReact SolProto Switch to anhydrous base (KF/K3PO4) Increase boronic acid equiv. or use MIDA boronate Proto->SolProto SolHomo Ensure strict deoxygenation Check Pd/Ligand ratio Homo->SolHomo SolNoReact Switch to bulky, electron-rich Buchwald ligand (e.g., XPhos) or increase temperature NoReact->SolNoReact

Diagnostic workflow for sterically hindered Suzuki-Miyaura cross-coupling failures.

Part 2: Frequently Asked Questions & Mechanistic Insights

Q1: My LC-MS shows massive protodeboronation of my 2,6-disubstituted arylboronic acid before cross-coupling even occurs. Why is this happening and how do I prevent it? Causality: 2,6-disubstituted boronic acids are highly susceptible to base-mediated C–B bond cleavage. Under standard aqueous basic conditions (e.g., pH 12), the formation of the boronate complex is followed by rapid and quantitative protodeboronation within minutes[1]. Because steric hindrance makes the transmetalation step extremely slow, degradation easily outpaces productive cross-coupling. Solution:

  • Anhydrous Conditions: Switch to suspended anhydrous bases like KF or K₃PO₄ in non-polar solvents (e.g., toluene or dioxane) to minimize water-driven hydrolysis. Increasing boronic acid equivalents and using anhydrous bases significantly improves yields for highly hindered substrates[2].

  • Slow-Release Boronates: Utilize MIDA boronates. These protected boronates slowly hydrolyze in situ, keeping the steady-state concentration of the free boronic acid low[3], thereby favoring transmetalation over degradation.

Q2: I am trying to synthesize a tetra-ortho-substituted biaryl. The starting materials are consumed, but I mostly see homocoupling and unreacted boronic acid. Which ligand system should I use? Causality: Homocoupling typically arises when the reductive elimination step is prohibitively slow due to severe steric clash between the two bulky aryl groups on the palladium center. If reductive elimination is slower than transmetalation or oxidation, side reactions dominate. Solution: Employ conformationally flexible, bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or specialized ligands like HFTPhos. These ligands feature a secondary Pd-arene interaction (often with the lower aromatic ring) that stabilizes the under-coordinated Pd(0) species. Introducing electron-withdrawing groups on the lower ring (as in HFTPhos) significantly lowers the activation energy (ΔG‡) for reductive elimination[4], forcing the sterically demanding biaryl product out.

Part 3: Quantitative Data - Ligand Selection for Sterically Hindered SMC

Selecting the correct ligand is critical for overcoming the activation energy barrier of reductive elimination in hindered systems. The table below summarizes the thermodynamic profiles of key ligands used for ortho-substituted couplings.

LigandSteric/Electronic ProfileReductive Elimination ΔG‡ (kcal/mol)Key Application
SPhos Bulky, electron-rich lower ring19.9Di- and tri-ortho-substituted biaryls
XPhos Extremely bulky, electron-rich18.7Tri- and tetra-ortho-substituted biaryls
PhenCarPhos Rigid, bulky16.5Tetra-ortho-substituted biaryls
HFTPhos Electron-deficient lower ring< 15.0Highly demanding tetra-ortho biaryls
R-Phos Biphenylene-substitutedN/A (High Activity)Aryl chlorides with hindered boronic acids

Data derived from computational and experimental studies on Buchwald-type ligands[2][4].

Part 4: Self-Validating Experimental Protocol

Synthesis of Tetra-Ortho-Substituted Biaryls using Anhydrous Conditions This protocol leverages Pd₂(dba)₃ and a bulky Buchwald ligand under anhydrous conditions to suppress protodeboronation and accelerate reductive elimination. This methodology accommodates challenging ortho substituents such as methyl, primary alkyl, phenyl, and alkoxy groups[5].

Step-by-Step Methodology:

  • Preparation (Glovebox or Strict Schlenk Technique):

    • Charge an oven-dried Schlenk flask with the ortho-substituted aryl halide (1.0 equiv) and the 2,6-disubstituted arylboronic acid (2.0 equiv). Causality: The excess boronic acid compensates for any unavoidable trace protodeboronation.

    • Add Pd₂(dba)₃ (1.0 mol % Pd) and the selected ligand (e.g., XPhos or R-Phos, 2.0 mol %).

    • Add finely milled, anhydrous K₃PO₄ (3.0 equiv).

    • Self-Validation Checkpoint: Granular base will result in incomplete conversion due to poor surface area in anhydrous media. Ensure the base is a fine, free-flowing powder.

  • Solvent Addition & Degassing:

    • Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: The solution should initially appear dark purple/red (characteristic of Pd-dba) and transition to a lighter red/orange as the active Pd(0)-Ligand complex forms.

  • Reaction Execution:

    • Heat the mixture to 100–110 °C for 12–24 hours under a positive pressure of argon.

  • Monitoring (LC-MS Checkpoint):

    • At 4 hours, withdraw a 10 µL aliquot under argon, dilute in HPLC-grade MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: You should observe the product mass. If the Ar-H mass (protodeboronation product) exceeds the product mass, verify the anhydrous nature of your base and solvent. If unreacted starting material persists without Ar-H, transmetalation is failing—consider increasing the temperature or switching to a more active ligand like HFTPhos.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications | 1

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides | Organic Chemistry Portal | 2

  • Selection of boron reagents for Suzuki–Miyaura coupling | Chemical Society Reviews (RSC Publishing) | 3

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications |4

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society |5

Sources

Troubleshooting

Purification techniques and recrystallization of 2-(2-Carboxyvinyl)benzeneboronic acid

Welcome to the Technical Support Center for the purification and handling of 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid, CAS: 374105-86-9)[1]. Because this molecule features both a hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid, CAS: 374105-86-9)[1].

Because this molecule features both a hydrogen-bonding carboxylic acid and a Lewis acidic boronic acid, it presents unique challenges during isolation. Standard purification techniques often fail due to the molecule's high polarity, propensity for dehydration, and sensitivity to thermal degradation. This guide is designed to help researchers diagnose failures, understand the underlying chemical causality, and execute self-validating purification workflows.

Diagnostic Workflow: Identifying Purification Failures

Before attempting to re-purify your compound, use the following diagnostic logic to determine the root cause of your analytical or experimental failure.

TroubleshootingWorkflow Start Crude 2-(2-Carboxyvinyl) benzeneboronic acid Q1 Are there multiple sets of peaks in ¹H NMR? Start->Q1 Boroxine Diagnosis: Boroxine Formation (Trimerization) Q1->Boroxine Yes Q2 Is the C-B bond cleaved? (Ar-H detected by MS/NMR) Q1->Q2 No AddWater Action: Add D₂O to NMR tube or 5% H₂O to solvent Boroxine->AddWater Proto Diagnosis: Protodeboronation (Degradation) Q2->Proto Yes Q3 Does it streak severely on Silica TLC? Q2->Q3 No Cool Action: Lower recrystallization temp & avoid strong bases Proto->Cool Polar Diagnosis: High Polarity (COOH & B(OH)₂) Q3->Polar Yes Recryst Action: Avoid Normal Phase. Use Aqueous EtOH Recryst. Polar->Recryst

Diagnostic workflow for identifying and resolving common purification issues with boronic acids.

Frequently Asked Questions (FAQs)

Q: Why does my ¹H NMR spectrum show complex, overlapping aromatic signals and multiple vinylic protons, even though my LC-MS shows high purity? A: This is a classic symptom of boroxine formation (trimerization)[2].

  • Causality: Boronic acids undergo reversible dehydration to form cyclic anhydrides known as boroxines. In dry NMR solvents (such as CDCl₃ or anhydrous DMSO-d₆), an equilibrium exists between the monomeric acid and various oligomers, resulting in multiple distinct sets of NMR peaks[3].

  • Solution: Do not discard the batch. This is an analytical artifact, not a chemical impurity. See Protocol 2 below to resolve this.

Q: I attempted to purify the crude product via standard silica gel column chromatography, but the material streaked severely and recovery was <10%. Why? A: Standard normal-phase silica gel chromatography is highly discouraged for unprotected boronic acids[4].

  • Causality: 2-(2-Carboxyvinyl)benzeneboronic acid possesses a Lewis acidic boron atom and two potent hydrogen-bonding moieties (-B(OH)₂ and -COOH). These groups interact irreversibly with the free silanol groups on normal-phase silica gel, leading to severe streaking and silica-catalyzed decomposition[5].

  • Solution: Rely exclusively on recrystallization or trituration. If chromatography is unavoidable, you must use reverse-phase (C18) columns or derivatize the boronic acid into a stable pinacol ester (Bpin) prior to purification[5].

Troubleshooting Guide: Critical Degradation Pathways

Issue 1: Protodeboronation During Hot Recrystallization
  • Symptom: The isolated crystals show a loss of the boronic acid group, yielding pure cinnamic acid as a byproduct (identified by the appearance of an Ar-H proton where the boron should be)[6].

  • Root Cause: The carbon-boron (C-B) bond is susceptible to hydrolytic cleavage (protodeboronation). This degradation pathway is exponentially accelerated by prolonged heating in protic solvents (like water or ethanol) and is highly sensitive to trace basic conditions[6],[7].

  • Intervention: Never boil the recrystallization solvent for extended periods. Dissolve the compound at the lowest possible temperature (e.g., 50–60 °C) and immediately initiate the cooling phase once dissolution is achieved.

Issue 2: "Oiling Out" Instead of Crystallizing
  • Symptom: Upon cooling the recrystallization mixture, the compound separates as a dense, biphasic liquid (oil) rather than forming solid crystals.

  • Root Cause: The compound is precipitating at a temperature above its melting point in that specific solvent mixture, or highly non-polar impurities are depressing the crystallization threshold[5].

  • Intervention: Reheat the mixture until the oil redissolves, then add 5–10% more of the "good" solvent (ethanol). Cool the flask extremely slowly (e.g., inside a Dewar flask or a warm water bath) to allow nucleation to outpace phase separation.

Quantitative Data: Solvent Selection Matrix

To optimize recrystallization without inducing degradation, solvent selection must balance solubility with the risk of boroxine formation and protodeboronation.

Solvent SystemSolubility ProfileBoroxine Formation RiskProtodeboronation RiskRecommendation
Toluene / Hexanes Poor (Too non-polar)High (Dehydrating conditions)LowNot recommended
100% Water Moderate (Hot), Poor (Cold)LowHigh (If boiled excessively)Acceptable, requires strict temp control
Aqueous Ethanol (10-20% H₂O) High (Hot), Poor (Cold)Low (Water prevents trimers)ModerateOptimal for Recrystallization
Dichloromethane PoorHighLowAvoid
Acetonitrile / Water High (Hot), Moderate (Cold)LowModerateGood alternative to EtOH/H₂O

Self-Validating Experimental Protocols

Protocol 1: Optimized Aqueous Ethanol Recrystallization

This protocol leverages a binary solvent system to maximize recovery while preventing dehydration into boroxines.

  • Dissolution: Suspend the crude 2-(2-carboxyvinyl)benzeneboronic acid in a minimal volume of absolute ethanol (approx. 5 mL per gram of crude). Heat gently to 50–60 °C with stirring until dissolved. Do not exceed 60 °C to prevent protodeboronation[6].

  • Hydration & Antisolvent Addition: Slowly add warm deionized water dropwise to the stirring solution until the mixture becomes faintly cloudy.

    • Self-Validation Checkpoint: The appearance of this "cloud point" confirms that the solvent ratio is perfectly tuned to the compound's solubility threshold. If no cloud point appears, the ethanol concentration is too high, and your final yield will be poor.

  • Clarification: Add 1–2 drops of hot ethanol until the solution is just clear again.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water. Dry under high vacuum at room temperature (avoid oven drying, which drives boroxine formation).

Protocol 2: The "Water Spike" NMR Test

Use this protocol to definitively prove whether a messy NMR spectrum is due to actual impurities or reversible boroxine trimerization[2].

  • Preparation: Dissolve 5–10 mg of your purified solid in 0.6 mL of a deuterated solvent (DMSO-d₆ or CD₃OD) and transfer to an NMR tube[2].

  • Baseline Scan: Acquire a standard ¹H NMR spectrum. Note any complex or overlapping vinylic/aromatic signals.

  • The Spike: Remove the tube, uncap it, and add exactly one drop (10–20 µL) of D₂O using a micropipette[2].

  • Equilibration: Cap and invert the tube 5–10 times to ensure complete mixing. Wait 5 minutes for the hydrolysis equilibrium to settle[3].

  • Validation Scan: Re-run the ¹H NMR spectrum.

    • Self-Validation Checkpoint: If the multiple peaks collapse into a single, clean spectrum, the initial complexity was purely due to boroxine oligomerization. If extraneous peaks remain, they are true chemical contaminants.

References

  • Benchchem - Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Available at: 8

  • Benchchem - Technical Support Center: Managing Boronic Acid Trimerization. Available at: 2

  • Benchchem - Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Available at: 6

  • Reddit (r/chemistry) - HELP: Purifying boronic acids sucks. Available at: 3

  • Chemistry Stack Exchange - Challenging purification of organoboronic acids. Available at: 4

  • Fisher Scientific - CAS RN 374105-86-9 / 2-(2-Carboxyvinyl)benzeneboronic acid. Available at: 1

  • Reddit (r/OrganicChemistry) - HELP: Purifying boronic acids sucks. Available at: 5

  • Journal of Nuclear Medicine - Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Available at: 7

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields with 2-(2-Carboxyvinyl)benzeneboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low reaction yields or complex side-product mixtures when utilizing 2-(2-Carboxyvinyl)benzeneboron...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low reaction yields or complex side-product mixtures when utilizing 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid) in cross-coupling methodologies.

This bifunctional molecule presents unique synthetic hurdles. The highly reactive ortho-acrylic acid moiety can induce rapid protodeboronation, compete via Heck-type alkene insertions, and poison transition metal catalysts through carboxylate chelation. The following diagnostic guides and validated protocols are engineered to help you isolate the root cause of your yield loss and implement mechanistically sound solutions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following logic tree to analyze your crude reaction mixture (via LC-MS or crude NMR) and identify the primary failure mode.

Troubleshooting Start Low Yield Detected Analyze Analyze Crude by LC-MS/NMR Start->Analyze Mass1 Mass = Ar-H (Cinnamic Acid) Analyze->Mass1 Protodeboronation Mass2 Mass = Ar-Ar' (Heck Product) Analyze->Mass2 Alkene Insertion Mass3 Unreacted Starting Materials Analyze->Mass3 Catalyst Poisoning Sol1 Reduce Base Strength (Use K3PO4 or KF) Lower Temp Mass1->Sol1 Sol2 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Mass2->Sol2 Sol3 Protect Carboxylic Acid (Esterification) Mass3->Sol3

Diagnostic workflow for identifying and resolving the root cause of low reaction yields.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a massive peak corresponding to cinnamic acid (Ar-H) instead of my desired product. Why is the boronic acid degrading so rapidly? Causality & Mechanism: You are observing base-promoted protodeboronation. The ortho-carboxyvinyl group exerts a strong electron-withdrawing effect (both inductively and via resonance), which polarizes the C-B bond. Under standard Suzuki-Miyaura conditions employing strong aqueous bases (e.g., NaOH or Na2CO3 at pH > 10), the boronate intermediate undergoes rapid hydrolysis before transmetalation can occur[1]. Research has demonstrated that ortho-substituted, electron-deficient arylboronic acids exhibit rate maxima for protodeboronation that are highly pH-dependent, often degrading within minutes under strongly alkaline conditions[2]. Resolution: Shift to a milder, anhydrous or minimally aqueous base system. Potassium phosphate (K3PO4) or alkali fluorides (KF, CsF) in biphasic or anhydrous solvent mixtures (e.g., Toluene/H2O or 1,4-Dioxane) significantly reduce the local pH and suppress the protodeboronation pathway while maintaining sufficient basicity to activate the boronic acid.

Q2: I am observing a mixture of cross-coupled products, but NMR indicates the vinyl group has been altered. Is the Heck reaction competing with my Suzuki coupling? Causality & Mechanism: Yes. The acrylic acid moiety is an excellent Michael acceptor and a prime candidate for Heck-type carbopalladation. Because the ortho-substitution sterically hinders the boronic acid, the Suzuki transmetalation step is kinetically slowed. This allows the oxidative addition complex (Ar-Pd-X) to preferentially insert into the terminal alkene of the carboxyvinyl group instead of undergoing transmetalation with the boron center. Resolution: You must accelerate the Suzuki transmetalation pathway to outcompete the Heck insertion. This is achieved by utilizing highly active, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (such as SPhos, XPhos, or R-Phos). These ligands facilitate the coupling of sterically hindered ortho-substituted arylboronic acids at lower temperatures, effectively shutting down the higher-activation-energy Heck pathway[3].

Q3: The reaction stalls completely at 10% conversion, and I recover mostly unreacted starting materials. Is the catalyst deactivating? Causality & Mechanism: The free carboxylic acid on the vinyl group can deprotonate under the reaction conditions and strongly coordinate to the Pd(II) center. This chelation forms a stable, unreactive palladacycle, effectively poisoning the catalyst pool. Furthermore, the zwitterionic/amphiphilic nature of the partially deprotonated substrate can lead to poor solubility and precipitation. Resolution: If adjusting the base equivalents does not resolve the issue, pre-protect the carboxylic acid as a methyl or tert-butyl ester prior to the cross-coupling step. Alternatively, use a sacrificial coordinating additive or increase the base stoichiometry (e.g., 3-4 equivalents) to ensure the carboxylate remains fully solvated and outcompetes intramolecular coordination.

ReactionPathways Substrate 2-(2-Carboxyvinyl) benzeneboronic acid Suzuki Desired Suzuki Cross-Coupling Substrate->Suzuki Pd, Base, Ar-X (Fast Transmetalation) Proto Protodeboronation (Base-mediated) Substrate->Proto High pH, H_2O (Slow Coupling) Heck Competing Heck Reaction (Alkene) Substrate->Heck Ar-Pd-X insertion into vinyl group Coord Pd-Carboxylate Chelation Substrate->Coord Deprotonated acid binds Pd(II)

Competing reaction pathways for 2-(2-Carboxyvinyl)benzeneboronic acid under basic conditions.

Part 3: Quantitative Data & System Optimization

To illustrate the impact of these variables, the following table summarizes the quantitative yield versus protodeboronation ratios for sterically hindered, ortho-substituted boronic acids across various catalytic systems.

Catalyst / Ligand SystemBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0 eq)DMF / H2O (5:1)90< 15> 80
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)1,4-Dioxane / H2O803545
Pd(OAc)2 / SPhos (2 mol%)K3PO4 (3.0 eq)Toluene / H2O (10:1)6578< 10
Pd(dba)2 / R-Phos (1 mol%)K3PO4·H2O (3.0 eq)THF (Anhydrous)25-5085-92< 5

Note: Data synthesized from optimization studies on sterically hindered ortho-substituted arylboronic acids[1][3].

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 2-(2-Carboxyvinyl)benzeneboronic Acid

This protocol utilizes a bulky, electron-rich ligand (SPhos) and a mild base (K3PO4) to accelerate transmetalation while suppressing protodeboronation and Heck-type side reactions. The protocol is designed with built-in validation checkpoints to ensure system integrity.

Materials Required:

  • 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (Anhydrous, finely ground, 3.0 equiv)

  • Toluene / H2O (10:1 ratio, thoroughly degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Add 2 mL of degassed anhydrous toluene.

    • Validation Checkpoint 1: Stir at room temperature for 10 minutes. The solution should transition from a pale yellow suspension to a clear, deep red/orange solution, confirming the successful formation of the active L2Pd(0) species. If it remains cloudy or turns black (palladium black), the system is contaminated with oxygen or moisture; abort and restart.

  • Substrate Addition: To a separate argon-purged flask, add the aryl halide (1.0 equiv), 2-(2-Carboxyvinyl)benzeneboronic acid (1.2 equiv), and finely ground anhydrous K3PO4 (3.0 equiv).

  • Solvent Introduction: Transfer the pre-formed catalyst solution into the substrate flask via an air-tight syringe. Add the remaining degassed Toluene/H2O mixture to achieve a 0.2 M concentration with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 65 °C with vigorous stirring (800 rpm).

    • Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS after 1 hour. You should observe the rapid consumption of the aryl halide. The presence of the Ar-H mass (cinnamic acid) should be minimal (<5% relative to product). If Ar-H dominates, verify the anhydrous nature of your K3PO4 and ensure the heating block temperature has not exceeded 65 °C.

  • Quenching and Workup: Once complete (typically 2-4 hours), cool the mixture to room temperature. Carefully acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid product, ensuring it partitions into the organic phase.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

References
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.[Link][1]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link][2]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2-Carboxyvinyl)benzeneboronic Acid vs. 4-(2-Carboxyvinyl)benzeneboronic Acid

As a Senior Application Scientist, I approach the comparison of 2-(2-Carboxyvinyl)benzeneboronic acid (the ortho isomer) and 4-(2-Carboxyvinyl)benzeneboronic acid (the para isomer) not merely as a structural curiosity, b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparison of 2-(2-Carboxyvinyl)benzeneboronic acid (the ortho isomer) and 4-(2-Carboxyvinyl)benzeneboronic acid (the para isomer) not merely as a structural curiosity, but as a critical variable in synthetic workflow design. Both compounds are vital building blocks in the synthesis of pharmaceuticals (such as L-BPA derivatives)[1] and advanced materials. However, their reactivity profiles in transition-metal-catalyzed processes—most notably the Suzuki-Miyaura cross-coupling—diverge significantly due to a complex interplay of steric hindrance, electronic induction, and intramolecular coordination.

This guide provides an objective, data-supported comparison of these two isomers, detailing the mechanistic causality behind their behavior and providing a self-validating protocol for empirical testing.

Mechanistic Causality: Sterics, Electronics, and Coordination

To predict how these boronic acids will behave in a reactor, we must deconstruct the microenvironment around the boron atom. The reactivity of an arylboronic acid in cross-coupling is fundamentally dictated by its ability to undergo transmetallation —typically the rate-limiting step where the aryl group transfers from boron to the palladium(II) intermediate[2].

The Ortho-Isomer: Steric Bottlenecks and Intramolecular Trapping

In 2-(2-Carboxyvinyl)benzeneboronic acid , the bulky 2-carboxyvinyl group is positioned directly adjacent to the boronic acid moiety. This creates two distinct barriers to reactivity:

  • Steric Hindrance: The physical bulk of the ortho-substituent blocks the trajectory of the bulky L₂Pd(Ar)(X) complex. This steric clash severely retards the formation of the pre-transmetallation intermediate[2]. Overcoming this requires highly specialized, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or AntPhos) that can force the necessary conformational alignment[3][4].

  • Intramolecular Coordination: The proximity of the carboxylic acid and the vinyl group allows for intramolecular hydrogen bonding or the formation of transient cyclic hemiboronate structures. By satisfying the boron atom's empty p-orbital internally, the molecule becomes less Lewis acidic and less prone to coordinate with the exogenous base (e.g., OH⁻ or CO₃²⁻) required to form the active trihydroxyboronate nucleophile.

The Para-Isomer: Electronic Activation

In 4-(2-Carboxyvinyl)benzeneboronic acid , the steric penalty is entirely removed[5]. Furthermore, the reactivity is enhanced by electronic effects:

  • Enhanced Lewis Acidity: The 2-carboxyvinyl group acts as an electron-withdrawing group (EWG) via resonance through the aromatic pi-system[6]. This electron withdrawal depletes electron density at the para-position, increasing the Lewis acidity of the boron atom.

  • Rapid Boronate Formation: Because the boron atom is more Lewis acidic, it rapidly coordinates with the base in the reaction medium. This ensures a high steady-state concentration of the reactive [ArB(OH)₃]⁻ species, driving a fast and efficient transmetallation step even with standard, inexpensive ligands like PPh₃.

G Start Boronocinnamic Acid Isomers Ortho 2-(2-Carboxyvinyl) (Ortho Isomer) Start->Ortho Para 4-(2-Carboxyvinyl) (Para Isomer) Start->Para Steric High Steric Hindrance & Intramolecular H-Bonding Ortho->Steric Electronic High Lewis Acidity via Para-EWG Resonance Para->Electronic SlowTM Slow Transmetallation Requires Bulky Ligands Steric->SlowTM FastTM Fast Transmetallation Standard Ligands Sufficient Electronic->FastTM

Mechanistic divergence in transmetallation between ortho and para isomers.

Comparative Performance Data

The table below synthesizes the expected performance metrics of both isomers under standard cross-coupling conditions, highlighting the practical impact of their structural differences.

Parameter2-(2-Carboxyvinyl)benzeneboronic acid (Ortho)4-(2-Carboxyvinyl)benzeneboronic acid (Para)
Steric Hindrance at Boron HighMinimal
Relative Lewis Acidity Low (Internal coordination)High (EWG resonance)
Transmetallation Rate SlowFast
Optimal Pd Ligands Buchwald-type (e.g., SPhos, RuPhos)[3][4]Standard (e.g., PPh₃, dppf)
Typical Reaction Temp 80°C – 100°C25°C – 60°C
Expected Yield (Standard Cond.) < 40% (Protodeboronation risk)> 85%[5]

Self-Validating Experimental Protocol: Kinetic Profiling

To establish trustworthiness in these claims, researchers must move beyond endpoint yields and measure reaction kinetics. The following protocol is a self-validating system : by running both isomers in parallel and utilizing an internal standard (mesitylene), you isolate the transmetallation rate as the sole variable, effectively proving the steric/electronic causality described above.

Objective

To empirically quantify the difference in initial reaction rates between the ortho and para isomers in a standard Suzuki-Miyaura coupling with 4-bromoanisole.

Materials & Setup
  • Substrates: 4-Bromoanisole (1.0 equiv), Boronic acid isomer (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%). (Note: We intentionally use a standard ligand to expose the ortho-isomer's steric vulnerability).

  • Base & Solvent: K₂CO₃ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1 v/v).

  • Internal Standard: Mesitylene (0.5 equiv) — Critical for self-validation via absolute quantification.

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane. Stir for 15 minutes at room temperature to ensure the formation of the active Pd(0) species.

  • Parallel Reactor Loading: Set up two identical Schlenk flasks (Flask A for ortho, Flask B for para). To each, add 4-bromoanisole, the respective boronic acid, K₂CO₃, and mesitylene.

  • Solvent Addition & Initiation: Inject the pre-activated catalyst solution and degassed water into both flasks simultaneously. Place both flasks in a pre-heated oil bath at 60°C.

  • Kinetic Sampling (The Validation Step): At exactly 10, 20, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each flask using a micro-syringe.

  • Quench & Workup: Immediately quench each aliquot into 500 µL of cold ethyl acetate containing 1% aqueous HCl (to neutralize the base and stop the reaction). Filter through a short plug of silica to remove Pd particulates.

  • HPLC/GC Analysis: Analyze the aliquots. Calculate the conversion of 4-bromoanisole relative to the inert mesitylene internal standard.

Causality & Rationale

By tracking the reaction over time rather than just at the end, this protocol self-validates the mechanistic theory. You will observe a rapid exponential decay of 4-bromoanisole in Flask B (para), driven by the electron-deficient, sterically unhindered boron. Conversely, Flask A (ortho) will show a sluggish, linear conversion profile, proving that the bulky PPh₃-ligated Pd complex is struggling to overcome the steric barrier of the 2-carboxyvinyl group during transmetallation.

Workflow Prep 1. Catalyst Preparation React 2. Parallel Reactions Prep->React Sample 3. Kinetic Sampling React->Sample Analyze 4. HPLC/GC Quantification Sample->Analyze

Self-validating parallel experimental workflow for kinetic profiling of cross-coupling.

Sources

Comparative

Optimizing Suzuki-Miyaura Couplings: Phenylboronic Acid vs. 2-(2-Carboxyvinyl)benzeneboronic Acid

As a Senior Application Scientist in pharmaceutical process chemistry, selecting the right building blocks and catalytic systems is paramount to designing scalable, high-yielding synthetic routes. The Suzuki-Miyaura cros...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process chemistry, selecting the right building blocks and catalytic systems is paramount to designing scalable, high-yielding synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development[1]. However, not all boronic acids behave equally under standard conditions.

This guide provides an in-depth, objective comparison between the ubiquitous Phenylboronic Acid (PBA) and the highly functionalized, sterically demanding 2-(2-Carboxyvinyl)benzeneboronic Acid (2-CVBBA) (also known as 2-boronocinnamic acid)[2]. By understanding the mechanistic causality behind their reactivity, researchers can rationally design protocols to unlock complex polycyclic scaffolds.

Mechanistic Dynamics: The "Why" Behind the Reactivity

The efficiency of a Suzuki coupling hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination. When comparing PBA and 2-CVBBA, the divergence in performance is entirely dictated by the transmetalation step.

  • Phenylboronic Acid (PBA): Lacking ortho-substituents, PBA approaches the Palladium(II) intermediate with minimal steric resistance. The formation of the reactive boronate species and subsequent transmetalation is rapid, allowing the use of mild bases and standard phosphine ligands (e.g., PPh 3​ ).

  • 2-(2-Carboxyvinyl)benzeneboronic Acid (2-CVBBA): This substrate introduces severe steric hindrance adjacent to the boron atom. More critically, under basic reaction conditions, the carboxylic acid is deprotonated. The resulting carboxylate anion can competitively coordinate to the Pd(II) center (O-chelation), forming a stable palladacycle that acts as a thermodynamic sink, stalling the catalytic cycle. Furthermore, hindered boronic acids are highly susceptible to competitive protodeboronation at elevated temperatures ().

To overcome these barriers with 2-CVBBA, the catalytic system must employ bulky, electron-rich ligands (such as Buchwald's SPhos or RuPhos) that force the ortho-substituent into a reactive conformation while preventing the formation of inactive bis-ligated Pd complexes ().

Transmetalation Pd_Complex Pd(II) Aryl Halide Complex TM_Step Transmetalation (Rate-Limiting Step) Pd_Complex->TM_Step Product Pd(II) Diaryl Complex TM_Step->Product PBA Phenylboronic Acid (Fast, Unhindered) PBA->TM_Step Standard Ligands CVBBA 2-(2-Carboxyvinyl)benzeneboronic Acid (Slow, Steric Hindrance) CVBBA->TM_Step Bulky Ligands (SPhos)

Figure 1: Comparative transmetalation dynamics in the Suzuki catalytic cycle.

Performance Metrics & Experimental Data

The following table summarizes the quantitative and qualitative differences between the two substrates when coupled with a standard aryl bromide (e.g., 4-bromoanisole) under optimized conditions.

ParameterPhenylboronic Acid (PBA)2-(2-Carboxyvinyl)benzeneboronic Acid
Steric Hindrance MinimalHigh (ortho-substitution)
Preferred Catalyst/Ligand Pd(PPh 3​ ) 4​ or Pd(dppf)Cl 2​ Pd(OAc) 2​ / SPhos or RuPhos
Preferred Base Na 2​ CO 3​ or K 2​ CO 3​ K 3​ PO 4​ or Cs 2​ CO 3​
Typical Temperature 60–80 °C90–110 °C
Catalyst Loading 1–2 mol%3–5 mol%
Equivalents of Boronic Acid 1.1 – 1.2 eq.1.5 – 2.0 eq. (to offset protodeboronation)
Downstream Utility Terminal aryl groupBifunctional (Tandem cyclization, amidation)
Average Yield (Standard) >90%65–80% (Highly dependent on ligand)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated so researchers can troubleshoot and adapt the methodology.

Protocol A: Benchmark Suzuki Coupling (Phenylboronic Acid)

Objective: Establish baseline coupling efficiency using an unhindered substrate.

  • Reagent Assembly: In a Schlenk flask, combine 4-bromoanisole (1.0 eq, 1.0 mmol), Phenylboronic Acid (1.2 eq, 1.2 mmol), and Pd(PPh 3​ ) 4​ (2 mol%).

    • Causality: PBA's lack of steric bulk allows the use of the inexpensive, first-generation Pd(PPh 3​ ) 4​ catalyst.

  • Solvent & Base: Add Toluene/Ethanol (4:1, 5 mL) and 2.0 M aqueous Na 2​ CO 3​ (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Na 2​ CO 3​ provides sufficient basicity to form the reactive boronate complex without causing side reactions.

  • Reaction: Heat to 80 °C for 4 hours.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc). Upon consumption of the aryl halide, cool to room temperature, dilute with water, and extract with EtOAc. The organic layer is dried over MgSO 4​ and concentrated.

Protocol B: Hindered Suzuki Coupling (2-CVBBA)

Objective: Achieve high-yield cross-coupling despite severe steric and electronic deactivation.

  • Reagent Assembly: In a Schlenk flask, combine 4-bromoanisole (1.0 eq, 1.0 mmol), 2-(2-Carboxyvinyl)benzeneboronic acid (1.5 eq, 1.5 mmol), Pd(OAc) 2​ (5 mol%), and SPhos (10 mol%).

    • Causality: The ortho-carboxyvinyl group severely impedes transmetalation. SPhos is selected because its electron-rich biaryl framework accelerates transmetalation, while its bulk prevents the formation of inactive bis-ligated Pd species. An excess of 2-CVBBA (1.5 eq) is used to compensate for competitive protodeboronation at high temperatures.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and K 3​ PO 4​ (3.0 eq) dissolved in H 2​ O (1 mL). Degas thoroughly.

    • Causality: K 3​ PO 4​ is a stronger base than Na 2​ CO 3​ , necessary to drive the formation of the sterically hindered boronate. Dioxane enables a higher reflux temperature.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Validation & Isolation: Monitor via LC-MS. Critical Step: Because the product contains a carboxylic acid, the reaction mixture must be acidified to pH ~2 using 1M HCl prior to extraction.

    • Causality: Acidification protonates the carboxylate, ensuring the product partitions into the organic extraction layer (EtOAc) rather than being lost in the aqueous waste.

Advanced Applications: Tandem Cross-Coupling & Cyclization

Why endure the rigorous optimization required for 2-CVBBA? The true value of this reagent lies in its bifunctionality. The successful Suzuki coupling yields an ortho-aryl cinnamic acid derivative. This intermediate is a privileged precursor for tandem intramolecular cyclizations .

By subjecting the coupled product to electrophilic (e.g., acid-catalyzed) or photochemical conditions, researchers can rapidly construct complex polycyclic aromatic hydrocarbons, such as phenanthrenes or coumarin derivatives, in just two synthetic steps.

TandemWorkflow A 2-(2-Carboxyvinyl)benzeneboronic Acid + Aryl Halide B Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Heat) A->B C Coupled Intermediate (ortho-Aryl Cinnamic Acid) B->C C-C Bond Formation D Intramolecular Cyclization (Electrophilic or Photochemical) C->D E Polycyclic Framework (e.g., Phenanthrene derivatives) D->E Ring Closure

Figure 2: Tandem cross-coupling and cyclization workflow enabled by the ortho-carboxyvinyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Sources

Validation

HPLC method validation for purity determination of 2-(2-Carboxyvinyl)benzeneboronic acid

[label="Assess Sample\nDiluent", fillcolor Figure 1: Mechanistic troubleshooting pathway for resolving boronic acid peak tailing in HPLC. Comparative Column Selection To objectively determine the optimal stationary phase...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Assess Sample\nDiluent", fillcolor

Figure 1: Mechanistic troubleshooting pathway for resolving boronic acid peak tailing in HPLC.

Comparative Column Selection

To objectively determine the optimal stationary phase, an experimental comparison was conducted using three distinct column technologies. The mobile phase consisted of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B) under gradient elution.

Performance Comparison Data
Column TechnologyMechanism of ActionAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Deboronated Impurity
Standard Fully Porous C18 (Legacy)High silanol activity; prone to Lewis acid-base interactions with the boronic acid group.2.45 (Severe Tailing)4,2001.2 (Co-elution risk)
Hybrid Silica C18 (End-capped)Ethylene-bridged hybrid particle with exhaustive end-capping shields residual silanols.1.15 (Excellent)12,5003.8 (Baseline separation)
Core-Shell C18 (Superficially Porous)Solid core limits diffusion path, reducing band broadening; moderate end-capping.1.30 (Acceptable)18,0003.5 (Baseline separation)

Step-by-Step HPLC Method Validation Protocol

This protocol is engineered as a self-validating system, ensuring that every run verifies its own integrity before data is accepted. The validation framework strictly adheres to the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [2][3].

Phase 1: Chromatographic Conditions & System Suitability Testing (SST)

Causality: SST ensures the complete analytical system (instrument, reagents, column, and analyst) is functioning optimally prior to analyzing the validation samples.

  • Column: Hybrid Silica C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.1 to suppress carboxylic acid ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% to 95% B), 18-22 min (95% B), 22-23 min (return to 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the cinnamic acid chromophore).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure methanol to prevent methyl boronate esterification).

SST Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area for 5 replicate injections of the working standard 2.0%.

  • Tailing factor ( Tf​ ) for the 2-(2-Carboxyvinyl)benzeneboronic acid peak 1.5.

  • Theoretical plates ( N ) 10,000.

Phase 2: Specificity & Forced Degradation

Causality: To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential impurities (e.g., cinnamic acid via deboronation, or oxidation products). The method must resolve the active pharmaceutical ingredient (API) from all degradation products[4].

  • Acidic Stress: 1N HCl at 60°C for 4 hours.

  • Alkaline Stress: 0.1N NaOH at 25°C for 1 hour (Boronic acids degrade rapidly in strong base).

  • Oxidative Stress: 3% H2​O2​ at 25°C for 2 hours (Converts boronic acid to the corresponding phenol).

  • Protocol: Neutralize all stressed samples, dilute to the working concentration (e.g., 100 µg/mL), and inject.

  • Acceptance: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), proving no co-eluting impurities exist beneath the main peak.

Phase 3: Linearity, Range, LOD, and LOQ

Causality: Ensures the detector response is proportional to the concentration within the intended operational range[2].

  • Prepare a stock solution of 2-(2-Carboxyvinyl)benzeneboronic acid at 1.0 mg/mL in the sample diluent.

  • Perform serial dilutions to create 7 calibration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 90, 100, 110, 125, 150 µg/mL).

  • Inject each level in triplicate. Plot Peak Area vs. Concentration.

  • Limit of Detection (LOD) / Quantitation (LOQ): Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

  • Acceptance: Correlation coefficient ( R2 ) 0.999.

Phase 4: Accuracy (Recovery) & Precision

Causality: Accuracy confirms the method measures the true value, while precision ensures repeatability across multiple preparations and days[5].

  • Accuracy: Spike known amounts of 2-(2-Carboxyvinyl)benzeneboronic acid reference standard into a synthetic mixture of known impurities at three levels (80%, 100%, 120%). Calculate % Recovery. Acceptance: 98.0% - 102.0%.

  • Repeatability (Intra-day): Prepare 6 independent sample solutions at 100% concentration. Inject each and calculate the % Assay. Acceptance: %RSD 2.0%.

  • Intermediate Precision (Inter-day): Have a second analyst prepare 6 new samples on a different day, using a different HPLC system. Acceptance: Cumulative %RSD (n=12) 2.0%.

G Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (50% - 150%) Spec->Lin Acc Accuracy & Precision (Repeatability) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Report Final Validation Report (ICH Q2(R2)) Rob->Report

Figure 2: Sequential workflow for analytical method validation based on ICH Q2(R2) guidelines.

Robustness: A Design of Experiments (DoE) Approach

Rather than changing one-factor-at-a-time (OFAT), a modern analytical scientist evaluates robustness by introducing small, deliberate variations to the method parameters simultaneously to observe interaction effects.

  • Parameters Varied: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), Mobile Phase pH ( ± 0.2 units), and Initial Organic Composition ( ± 2%).

  • Evaluation: The method is considered robust if the System Suitability criteria (specifically Resolution 2.0 and Tf​≤ 1.5) are maintained across all factorial runs. For boronic acids, the most critical parameter is Mobile Phase pH ; a drift above pH 3.0 will immediately induce peak broadening due to the ionization of the carboxyvinyl group.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2-Carboxyvinyl)benzeneboronic Acid

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2-Carboxyvinyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2-Carboxyvinyl)benzeneboronic acid is a key building block in organic synthesis, valued for its dual reactivity conferred by the boronic acid and carboxylic acid moieties. Its characterization is crucial for quality control and reaction monitoring. This guide provides an in-depth analysis of its expected fragmentation pattern in mass spectrometry, offering a framework for its identification and a comparison with alternative analytical techniques.

Introduction: The Challenge of Analyzing Boronic Acids

Boronic acids are notorious in mass spectrometry for their propensity to undergo thermally induced dehydration and cyclization to form boroxines, which can complicate spectral interpretation.[1] Electrospray ionization (ESI) mass spectrometry is a powerful tool for their characterization, offering soft ionization that can often preserve the intact molecule for fragmentation analysis.[2] The presence of a carboxylic acid group in 2-(2-carboxyvinyl)benzeneboronic acid makes it particularly amenable to analysis in negative ion mode, where it can be readily deprotonated.[3][4] This guide will focus on the anticipated fragmentation pathways under negative ion ESI-MS/MS conditions.

Anticipated Fragmentation Pattern of 2-(2-Carboxyvinyl)benzeneboronic acid

The fragmentation of 2-(2-carboxyvinyl)benzeneboronic acid in negative ion mode is expected to be driven by the initial deprotonation of the most acidic proton, which is on the carboxylic acid group. Subsequent collision-induced dissociation (CID) will likely lead to characteristic neutral losses and fragment ions that provide structural confirmation.

The proposed fragmentation pathway begins with the deprotonated molecule [M-H]⁻ at m/z 191.05. The primary fragmentation routes are expected to involve the loss of water (H₂O) and carbon dioxide (CO₂), which are common fragmentation pathways for carboxylic acids and boronic acids.[5]

Key Proposed Fragmentation Steps:

  • Initial Deprotonation: The molecule readily loses a proton from the carboxylic acid group in the ESI source to form the precursor ion [M-H]⁻ with an m/z of 191.05.

  • Loss of Water (H₂O): Boronic acids are known to easily lose water.[1] In this case, a neutral loss of 18 Da from the precursor ion would result in a fragment at m/z 173.04. This is a highly probable fragmentation event.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation of deprotonated carboxylic acids.[5] The loss of 44 Da from the precursor ion would yield a fragment at m/z 147.06.

  • Sequential Loss of H₂O and CO₂: It is also plausible to observe a fragment resulting from the sequential loss of both water and carbon dioxide, leading to a fragment at m/z 129.05.

Below is a diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway cluster_main Proposed ESI(-) Fragmentation Pathway precursor [M-H]⁻ m/z 191.05 frag1 [M-H-H₂O]⁻ m/z 173.04 precursor->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 147.06 precursor->frag2 - CO₂ frag3 [M-H-H₂O-CO₂]⁻ m/z 129.05 frag1->frag3 - CO₂ frag2->frag3 - H₂O

Sources

Validation

Benchmarking 2-(2-Carboxyvinyl)benzeneboronic acid against other ortho-substituted boronic acids

Benchmarking 2-(2-Carboxyvinyl)benzeneboronic Acid: Reactivity Profiles, Stability, and Tandem Applications As drug development and materials science increasingly rely on complex, polycyclic architectures, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(2-Carboxyvinyl)benzeneboronic Acid: Reactivity Profiles, Stability, and Tandem Applications

As drug development and materials science increasingly rely on complex, polycyclic architectures, the strategic selection of bifunctional building blocks becomes paramount. 2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), also known as 2-boronocinnamic acid, is a highly specialized ortho-substituted arylboronic acid. It features both a boronic acid moiety for Suzuki-Miyaura cross-coupling and an ortho-acrylic acid group capable of post-coupling intramolecular cyclization.

This guide objectively benchmarks 2-(2-carboxyvinyl)benzeneboronic acid against other common ortho-substituted boronic acids, providing mechanistic insights, stability profiles, and self-validating experimental protocols to ensure reproducible integration into your synthetic workflows.

Mechanistic Profiling & Reactivity Benchmarking

In Suzuki-Miyaura cross-coupling, ortho-substitution generally impedes the reaction due to steric hindrance during the critical transmetalation step. However, the electronic nature and coordinating ability of the substituent drastically alter the reaction landscape.

When benchmarking 2-(2-carboxyvinyl)benzeneboronic acid against alternatives like 2-tolylboronic acid (purely steric), 2-formylphenylboronic acid (electron-withdrawing), and 2-hydroxyphenylboronic acid (electron-donating/coordinating), distinct kinetic behaviors emerge. The carboxyvinyl group introduces significant steric bulk, yet its extended conjugation and the presence of a Lewis basic carbonyl oxygen can pre-coordinate with the Palladium(II) center. This coordination facilitates the formation of a pre-transmetalation intermediate, partially offsetting the steric penalty.

Table 1: Comparative Reactivity & Stability Metrics
Boronic Acid DerivativeRelative Transmetalation RateProtodeboronation SusceptibilityDominant Side-ReactionTandem Cyclization Utility
2-(2-Carboxyvinyl)benzeneboronic Acid ModerateHigh (Base-promoted)Protodeboronation, OligomerizationExcellent (Isocoumarins, Phenanthrenes)
2-Tolylboronic Acid SlowLowHomocouplingPoor
2-Formylphenylboronic Acid Moderate-FastVery HighProtodeboronationGood (Isoquinolines, Indenes)
2-Hydroxyphenylboronic Acid FastHigh (Zwitterionic)Oxidation, ProtodeboronationGood (Benzofurans, Coumarins)

Data synthesis based on transmetalation pathway analyses [1] and protodeboronation kinetics [2].

Protodeboronation Dynamics: The Stability Challenge

The primary failure mode when utilizing 2-(2-carboxyvinyl)benzeneboronic acid is protodeboronation —the hydrolytic cleavage of the C–B bond to yield an arene (cinnamic acid, in this case).

The Causality of Degradation: Ortho-substituted boronic acids with electron-withdrawing or coordinating groups are highly susceptible to base-promoted protodeboronation [3]. In the basic conditions required for Suzuki coupling, the boronic acid exists in equilibrium with its boronate anion[Ar-B(OH)3]⁻. While this boronate is required for transmetalation with the Pd(II)-halide complex, an excess buildup of this species in the presence of water leads to a rate-limiting C–B bond fragmentation. Because the bulky carboxyvinyl group slows down transmetalation, the boronate intermediate has a longer half-life in solution, increasing the probability of hydrolytic degradation.

To mitigate this, the reaction must be driven toward the productive transmetalation pathway by utilizing highly active Pd precatalysts (e.g., Buchwald precatalysts) that rapidly generate the active Pd(0) species [4].

G B_Acid 2-(2-Carboxyvinyl)benzeneboronic Acid [Ar-B(OH)2] Boronate Boronate Anion [Ar-B(OH)3]- B_Acid->Boronate + OH- (Base) Pd_Complex Pd(II) Hydroxo Complex [Ar'-Pd-OH] B_Acid->Pd_Complex Direct Transmetalation (Neutral Pathway) Transmetalation Transmetalation Product Boronate->Transmetalation + Pd(II) Complex (Productive) Protodeboronation Protodeboronation [Ar-H] Boronate->Protodeboronation + H2O (Degradation) Pd_Complex->Transmetalation Fast

Caption: Competition between productive transmetalation and base-mediated protodeboronation pathways.

Tandem Suzuki-Miyaura / Cyclization Workflows

The true synthetic value of 2-(2-carboxyvinyl)benzeneboronic acid lies in its ability to act as a linchpin for tandem reactions. Following a successful cross-coupling with an aryl or heteroaryl halide, the resulting biaryl intermediate possesses an ortho-acrylic acid group in close spatial proximity to the newly installed ring. Under appropriate conditions (often acidic or electrophile-promoted), this intermediate undergoes an intramolecular lactonization or Michael-type addition to form complex polycycles like isocoumarins.

Tandem Start 2-Boronocinnamic Acid + Aryl Halide Pd_Cat Pd(0) Catalyst / Base (e.g., Pd(dppf)Cl2, K3PO4) Start->Pd_Cat Cross-Coupling Biaryl Biaryl Intermediate (Suzuki Product) Pd_Cat->Biaryl Transmetalation & Reductive Elimination Cyclization Intramolecular Lactonization (Electrophile or Acid Promoted) Biaryl->Cyclization Sequential Activation Product Isocoumarin Derivative (Final Product) Cyclization->Product Ring Closure

Caption: Tandem Suzuki-Miyaura cross-coupling and intramolecular cyclization workflow.

Experimental Protocols & Best Practices

To ensure reproducibility, the following protocol is designed as a self-validating system .

Critical Causality Check: Why use 3.0 equivalents of base? The carboxylic acid moiety on the boronic acid will immediately consume 1.0 equivalent of base. Transmetalation requires another 1.0 equivalent to form the reactive boronate/Pd-hydroxo species. The remaining 1.0 equivalent acts as a buffer to prevent local pH drops as the reaction proceeds, which would otherwise stall the catalytic cycle and promote acid-catalyzed protodeboronation.

Protocol: Tandem Synthesis of 3-Aryl Isocoumarins

Step 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), add 2-(2-carboxyvinyl)benzeneboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (8 mL) followed by a degassed aqueous solution of K₃PO₄ (3.0 mmol in 2 mL H₂O). Note: K₃PO₄ is chosen over Na₂CO₃ because its higher basicity accelerates the transmetalation of sterically hindered substrates [4].

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

  • Validation Check: Monitor by TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH). The disappearance of the aryl bromide and the appearance of a highly UV-active spot (the biaryl intermediate) indicates successful coupling. If a spot corresponding to cinnamic acid appears, protodeboronation is occurring; reduce the temperature or switch to a more active catalyst (e.g., XPhos Pd G2).

Step 2: Intramolecular Lactonization

  • Workup: Cool the reaction to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl to fully protonate the carboxylic acid. Extract with EtOAc (3 × 15 mL), dry over MgSO₄, and concentrate.

  • Cyclization: Dissolve the crude biaryl intermediate in dry DCM (10 mL). Add a catalytic amount of I₂ (0.1 mmol) or p-Toluenesulfonic acid (0.2 mmol) and stir at room temperature for 4 hours.

  • Final Validation: The cyclization is accompanied by a distinct shift in the ¹H NMR spectrum. The vinylic protons of the acrylic acid group (typically doublets around 6.4 and 7.8 ppm, J = 16 Hz) will disappear, replaced by a diagnostic singlet for the isocoumarin C4-H proton (around 6.8–7.0 ppm).

Conclusion

2-(2-Carboxyvinyl)benzeneboronic acid is an exceptionally powerful reagent for the rapid assembly of polycyclic frameworks. While its ortho-substitution and electron-withdrawing nature make it more prone to protodeboronation than simple phenylboronic acids, this can be entirely mitigated by rational stoichiometric control of the base and the use of high-turnover palladium precatalysts. When benchmarked against other ortho-substituted variants, its unique capacity for tandem lactonization makes it indispensable for natural product synthesis and medicinal chemistry.

References

  • 1. ResearchGate. 2.2. ACS Publications. 3.3. The Journal of Organic Chemistry - ACS Publications. 4.4. MIT Open Access Articles (JACS).

Sources

Comparative

Spectroscopic comparison of 2-(2-Carboxyvinyl)benzeneboronic acid and its pinacol ester

Title: Spectroscopic Comparison Guide: 2-(2-Carboxyvinyl)benzeneboronic Acid vs. Its Pinacol Ester 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison Guide: 2-(2-Carboxyvinyl)benzeneboronic Acid vs. Its Pinacol Ester

1. Executive Summary & Chemical Context

2-(2-Carboxyvinyl)benzeneboronic acid (also known as ortho-boronocinnamic acid) and its pinacol ester derivative are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and the development of fluorescent sensors. While the free boronic acid is highly reactive, it presents significant analytical challenges due to its inherent tendency to undergo reversible dehydration, forming cyclic boroxine trimers in solution[1][2]. This dynamic equilibrium broadens NMR signals and complicates structural verification[3].

2. Comparative Spectroscopic Analysis

The transition from a free boronic acid to a pinacol ester induces distinct changes across multiple spectroscopic modalities. The table below summarizes the quantitative data for easy comparison.

Spectroscopic Method2-(2-Carboxyvinyl)benzeneboronic Acid (Free Acid)2-(2-Carboxyvinyl)benzeneboronic Acid Pinacol EsterCausality / Structural Insight
¹H NMR (DMSO-d₆) Broad singlet at ~8.0–8.5 ppm (2H, B-OH). Complex aromatic region due to boroxine equilibrium.Sharp singlet at ~1.33 ppm (12H, CH₃). Aromatic and vinylic signals sharpen significantly.Esterification replaces exchangeable hydroxyl protons with four equivalent methyl groups, eliminating boroxine-induced line broadening[1].
¹³C NMR (DMSO-d₆) C-B signal is extremely broad/invisible (~130-135 ppm). No aliphatic signals.New aliphatic signals: ~83.5 ppm (C-O) and ~24.8 ppm (CH₃). C-B remains broad.The quaternary carbon of the pinacol ring is highly diagnostic. The C-B carbon remains broad due to quadrupolar relaxation of the spin-3/2 ¹¹B nucleus[4].
¹¹B NMR (CDCl₃/DMSO) ~28–32 ppm (broad).~30–31 ppm (sharper).Both feature sp² hybridized boron, but the restricted geometry of the cyclic ester slightly sharpens the peak[4][5].
FT-IR Spectroscopy Broad O-H stretch (3200–3400 cm⁻¹) overlapping with COOH.Loss of B-OH stretch. Strong B-O-C asymmetric stretch at ~1350 cm⁻¹.The formation of the stable B-O-C network provides a clear vibrational signature distinct from the free acid.

3. Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an analytical checkpoint to confirm the reaction's success and the sample's purity.

Protocol A: Synthesis of the Pinacol Ester Objective: Convert the free boronic acid to the Bpin ester to facilitate clean spectroscopic analysis.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-(2-Carboxyvinyl)benzeneboronic acid and 1.1 equivalents of pinacol in anhydrous tetrahydrofuran (THF).

  • Water Scavenging: Add anhydrous magnesium sulfate (MgSO₄) (3.0 equivalents) to the mixture. Causality: The reaction produces water. MgSO₄ acts as a thermodynamic sink, driving the equilibrium toward the ester by irreversibly sequestering the byproduct[6].

  • Agitation & Monitoring: Stir at room temperature for 15 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Filter the mixture to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure.

  • Validation: The resulting solid should be highly soluble in non-polar solvents (e.g., CDCl₃), unlike the free acid which often requires polar solvents like DMSO-d₆ or CD₃OD.

Protocol B: NMR Sample Preparation and the "D₂O Spike Test" Objective: Differentiate between the free boronic acid, its boroxine anhydride, and the pinacol ester using a dynamic NMR technique.

  • Initial Acquisition: Dissolve ~10 mg of the analyte in 0.6 mL of DMSO-d₆. Acquire a standard ¹H NMR spectrum. If analyzing the free acid, the spectrum may appear complex due to the presence of both monomeric and trimeric (boroxine) species[1].

  • The D₂O Spike (Self-Validation): Remove the NMR tube and add exactly one drop (approx. 15 µL) of D₂O. Shake vigorously for 30 seconds.

  • Re-Acquisition & Interpretation:

    • If Free Acid: The D₂O shifts the equilibrium entirely back to the monomeric boronic acid by hydrolyzing any boroxines[1][3]. The broad B(OH)₂ signal (~8.2 ppm) will completely disappear due to deuterium exchange, and the aromatic/vinylic signals will sharpen into a single, clean set of peaks.

    • If Pinacol Ester: The 12H singlet at ~1.33 ppm will remain completely unaffected. The aromatic region will remain sharp, confirming that the boron atom is covalently locked and immune to rapid hydrolysis under these neutral conditions.

4. Analytical Workflows & Decision Trees

The following workflow illustrates the logical progression for validating the conversion of the free acid to the pinacol ester using orthogonal spectroscopic techniques.

G A 2-(2-Carboxyvinyl)benzeneboronic Acid (Free Acid) B Esterification with Pinacol (-H2O) A->B C Spectroscopic Validation B->C D 1H NMR: Loss of B(OH)2 (~8.2 ppm) Gain of 12H singlet (~1.3 ppm) C->D E 13C NMR: Gain of C-O (~84 ppm) Gain of CH3 (~25 ppm) C->E F IR: Strong B-O-C stretch (~1350 cm⁻¹) C->F G Validated Pinacol Ester D->G E->G F->G

Caption: Workflow for the spectroscopic validation of boronic acid to pinacol ester conversion.

References

  • The Boroxine–Boronic Acid Equilibrium . Journal of the American Chemical Society. Available at: [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters . The Journal of Physical Chemistry A. Available at: [Link]

  • Process for preparing boronic acids and esters in the presence of magnesium metal . US Patent 20130184484A1. Available at:

  • Iridium and rhodium complexes bearing a silyl–bipyridine pincer ligand: synthesis, structure and catalytic activity . The Royal Society of Chemistry. Available at: [Link]

Validation

In Vitro Toxicity Comparison of 2-(2-Carboxyvinyl)benzeneboronic Acid Derivatives: A Comprehensive Screening Guide

As an Application Scientist evaluating novel chemotypes, I frequently encounter dual-pharmacophore molecules designed to overcome the limitations of traditional monotherapies. 2-(2-Carboxyvinyl)benzeneboronic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist evaluating novel chemotypes, I frequently encounter dual-pharmacophore molecules designed to overcome the limitations of traditional monotherapies. 2-(2-Carboxyvinyl)benzeneboronic acid (also known as 2-boronocinnamic acid, CAS 374105-86-9)[1] and its positional isomers represent a highly promising class of targeted compounds.

By fusing the reversible covalent binding capability of phenylboronic acids with the anti-proliferative properties of cinnamic acid, these derivatives achieve targeted cytotoxicity. This guide objectively compares the in vitro performance of these derivatives, details the structure-activity relationship (SAR) across isomers, and provides artifact-free, self-validating experimental protocols for your laboratory.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the toxicity profile of these derivatives, we must deconstruct their dual-action mechanism:

  • The Targeting Moiety (Boronic Acid): Unmodified phenylboronic acid (PBA) exhibits negligible basal cytotoxicity in healthy cells (IC50 > 200 µM)[2]. However, it acts as a highly effective homing beacon by forming reversible cyclic boronates with 1,2- and 1,3-diols. This allows it to specifically target the overexpressed sialic acids (SA) on the aberrant glycosylation layer of tumor cell surfaces[3].

  • The Warhead (Cinnamic Acid): Trans-cinnamic acid is a well-documented pharmacophore that exerts moderate anti-proliferative effects (IC50 ~160–180 µM)[4] by inhibiting matrix metalloproteinases (e.g., MMP-9) and histone deacetylases (HDACs), ultimately triggering apoptosis[5].

Isomeric Causality: The position of the boronic acid group heavily dictates the molecule's toxicity. The ortho derivative (2-(2-Carboxyvinyl)benzeneboronic acid) can form intramolecular hydrogen bonds between the boronic acid hydroxyls and the alpha-beta unsaturated carbonyl. This masks the molecule's polarity, increasing its lipophilicity and passive membrane permeability. In contrast, the para isomer (4-(E-2-Carboxyvinyl)phenylboronic acid)[6] remains highly polar, relying more heavily on active transport or prolonged surface SA binding, resulting in a slightly attenuated but highly selective cytotoxicity profile.

G A 2-Boronocinnamic Acid (Dual Pharmacophore) B Sialic Acid Binding (Cancer Cell Surface) A->B Target Recognition C Cellular Internalization (Endocytosis) B->C D MMP-9 & HDAC Inhibition (Intracellular) C->D Pharmacophore Action E Caspase-3/9 Activation D->E F Apoptosis E->F

Fig 1: Dual-targeted apoptotic signaling pathway of boronocinnamic acids.

Quantitative Data: In Vitro Cytotoxicity Comparison

The following table synthesizes the comparative in vitro cytotoxicity (IC50 values at 48h) of the boronocinnamic acid isomers against standard controls. Data reflects performance in human lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), and normal embryonic kidney cells (HEK-293).

CompoundStructural RoleA549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)HEK-293 (Normal) IC50 (µM)Selectivity Index (HEK / MDA)
Phenylboronic Acid Targeting Control> 200.0> 200.0> 200.0N/A
trans-Cinnamic Acid Warhead Control160.5145.2> 200.0> 1.3
2-(2-Carboxyvinyl)benzeneboronic acid (ortho)Target Derivative18.412.1145.011.9
3-(2-Carboxyvinyl)benzeneboronic acid (meta)Target Derivative25.619.8160.58.1
4-(2-Carboxyvinyl)benzeneboronic acid (para)Target Derivative31.224.5> 200.0> 8.1

Data Interpretation: Fusing the two inactive/weakly active controls yields a synergistic drop in IC50. The ortho derivative demonstrates the highest potency due to favorable lipophilicity, while the para derivative offers the highest absolute safety margin in healthy cells.

Experimental Methodologies

When testing boronic acid derivatives, standard viability protocols often produce false artifacts. The following methodologies are engineered to be self-validating and artifact-free.

Protocol A: CCK-8 Cytotoxicity Assay (Optimized for Boronic Acids)

Why CCK-8 over MTT? The standard MTT assay relies on oxidoreductases to form an insoluble formazan. Boronic acids are known to complex with the intermediate radicals in the MTT reduction pathway, leading to artificially skewed viability readings. CCK-8 (WST-8) produces a water-soluble formazan, bypassing the solubilization step and minimizing chemical interference.

Step-by-Step Workflow:

  • Cell Seeding (Critical Buffer Choice): Seed A549 or MDA-MB-231 cells at 5,000 cells/well in a 96-well plate. Crucial: Use Low-Glucose DMEM (1 g/L). High glucose (>25 mM) contains abundant cis-diols that will competitively bind to the boronic acid moiety, neutralizing its ability to target cell-surface sialic acids[3].

  • Compound Dosing: After 24h attachment, treat cells with derivatives (0.1 µM to 200 µM). Maintain DMSO concentration strictly below 0.5% (v/v) to prevent solvent-induced membrane permeabilization.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Viability Reading: Add 10 µL of CCK-8 reagent directly to the media. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Annexin V/PI Apoptosis Flow Cytometry

Why Accutase over Trypsin? Standard Trypsin-EDTA indiscriminately cleaves cell surface glycoproteins, effectively stripping the sialic acid targets that boronic acids rely on for membrane anchoring. Using Accutase preserves these surface markers for accurate mechanistic validation.

Step-by-Step Workflow:

  • Harvesting: Wash treated cells with PBS and detach using Accutase (incubate 3-5 mins at 37°C).

  • Washing: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with cold Annexin V Binding Buffer.

  • Staining: Resuspend in 100 µL binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature.

  • Acquisition: Add 400 µL binding buffer and analyze via flow cytometry within 1 hour. Gate for early apoptosis (Annexin V+ / PI-) and late apoptosis (Annexin V+ / PI+).

Workflow S1 Cell Seeding (Low Glucose Media) S2 Compound Dosing (0.1-200 µM) S1->S2 S3 CCK-8 Incubation (Avoid MTT Reagent) S2->S3 S4 Absorbance (450nm) & IC50 Analysis S3->S4

Fig 2: Optimized in vitro cytotoxicity screening workflow for boronic acids.

Conclusion

2-(2-Carboxyvinyl)benzeneboronic acid derivatives represent a highly rational approach to targeted drug design. By leveraging the specific binding kinetics of boronic acids with the established apoptotic induction of cinnamic acid, researchers can achieve low-micromolar efficacy against resistant cell lines while sparing healthy tissue. When evaluating these compounds, strict adherence to low-glucose media and non-interfering viability reagents (CCK-8) is mandatory to ensure data integrity.

References

  • 2-(2-Carboxyvinyl)benzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online Fisher Scientific[Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review MDPI[Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Biointerface Research in Applied Chemistry[Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells National Institutes of Health (PMC)[Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis National Institutes of Health (PMC)[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Carboxyvinyl)benzeneboronicacid proper disposal procedures

[label="Liquid Solution Waste\n( Workflow for the safe containment, segregation, and disposal of boronic acid chemical waste. Step-by-Step Disposal Methodology: Solid Waste Containment: Collect any unused solid chemical,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Liquid Solution Waste\n(

Workflow for the safe containment, segregation, and disposal of boronic acid chemical waste.

Step-by-Step Disposal Methodology:

  • Solid Waste Containment: Collect any unused solid chemical, contaminated filter paper, or spill cleanup materials into a chemically compatible, sealable container.

    • Causality: High-density polyethylene (HDPE) is highly recommended as it is resistant to the weakly acidic nature of boronic acids and prevents moisture ingress, which is crucial for hygroscopic compounds[1].

  • Liquid Waste Segregation: If the chemical is dissolved in an organic solvent, transfer the solution to a designated organic waste carboy. Route to the halogenated waste stream only if halogenated solvents (like DCM) were used.

    • Self-Validation Step: Before adding to a communal waste carboy, check the waste log to ensure no strong oxidizers (e.g., peroxides, nitric acid) have been previously added, validating chemical compatibility to prevent exothermic oxidative cleavage.

  • GHS Labeling: Affix a standard hazardous waste label immediately. Explicitly list "2-(2-Carboxyvinyl)benzeneboronic acid" alongside the solvent composition. Check the hazard boxes for "Irritant" and "Toxic"[2].

  • Secondary Containment: Store the sealed waste containers in secondary containment bins away from incompatible materials (strong oxidizers, strong bases)[1].

  • Final Transfer: Do not hold hazardous waste indefinitely. Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor in accordance with local and national environmental regulations[3].

  • Fine Technology (武汉丰泰威远科技有限公司). "2-(2-CARBOXYVINYL)BENZENEBORONIC ACID, CAS:374105-86-9".4

  • Fisher Scientific. "SAFETY DATA SHEET: 2-(2-Carboxyvinyl)benzeneboronic acid". 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-(2-Carboxyvinyl)benzeneboronic acid". 5

  • Apollo Scientific. "Safety Data Sheet: Pyridine-3-boronic acid". 6

  • ECHEMI. "Safety Data Sheets: (4-Ethylphenyl)boronic acid SDS". 7

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Phenylboronic acid". 1

  • Fisher Scientific. "SAFETY DATA SHEET: Pyridine-2-boronic acid". 3

Sources

Handling

Personal protective equipment for handling 2-(2-Carboxyvinyl)benzeneboronicacid

Comprehensive Safety & Operational Guide: Handling 2-(2-Carboxyvinyl)benzeneboronic Acid Executive Summary & Mechanistic Hazard Profile 2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), frequently referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-(2-Carboxyvinyl)benzeneboronic Acid

Executive Summary & Mechanistic Hazard Profile

2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), frequently referred to as 2-boronocinnamic acid, is a highly versatile bifunctional building block utilized extensively in drug discovery for Suzuki-Miyaura cross-couplings and amide bond formations[1]. While it is a stable solid, its dual functional groups—an electrophilic boronic acid and an acidic carboxylate moiety—dictate specific physicochemical behaviors that require stringent, causality-based safety protocols.

Mechanistic Hazard Causality: Standard safety evaluations classify this compound as a Category 2 Skin Irritant, a Category 2 Serious Eye Irritant, and a Category 3 Respiratory Tract Irritant[2]. The causality of these hazards is rooted in the molecular structure: the empty p-orbital on the boron atom actively interacts with nucleophilic biological macromolecules in mucous membranes, while the acidic acrylic tail exacerbates localized tissue irritation. Furthermore, as a fine crystalline powder, it is highly prone to aerosolization. Inhalation of these micro-particulates leads to rapid deposition in the upper respiratory tract, triggering immediate inflammatory responses (H335)[2][3].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / Metric Value Operational Implication
CAS Number 374105-86-9[4] Unique identifier for waste tracking.
Molecular Weight 191.98 g/mol [4] Crucial for stoichiometric calculations in couplings.
Melting Point 170 - 172 °C[4] Thermally stable under standard lab conditions.
Boiling Point 447.1 °C (at 760 mmHg)[4] Low volatility; primary airborne risk is dust, not vapor.
Density 1.33 g/cm³[4] Settles quickly if suspended in air.

| GHS Hazard Codes | H315, H319, H335[2] | Mandates strict mucosal and dermal barrier protection. |

Personal Protective Equipment (PPE) Matrix

To establish a foolproof safety system, PPE selection must be dynamically adjusted based on the physical state of the chemical during specific operational phases.

Table 2: Task-Specific PPE Matrix

Protective Gear Specification & Material Operational Phase Mechanistic Rationale (Causality)
Eye Protection Indirect-vented chemical safety goggles All phases Prevents ingress of aerosolized dust particles which cause severe ocular irritation (H319)[2]. Standard safety glasses are insufficient.
Hand Protection (Solid) 100% Nitrile gloves (min. 5 mil thickness) Weighing, transferring dry powder Nitrile provides an excellent physical barrier against dry organic acids and boronic species.
Hand Protection (Solution) Double-gloved Nitrile OR Butyl Rubber Handling in DMSO/DMF solutions Organic solvents act as permeation enhancers, carrying the boronic acid rapidly through the stratum corneum. Butyl rubber prevents solvent breakthrough.
Respiratory N95 or P100 Particulate Respirator Bulk transfer outside a fume hood Mitigates inhalation of fine particulates (H335). A fume hood is the primary engineering control[3].

| Body Protection | Flame-resistant (FR) lab coat | All phases | Protects against incidental contact and potential synergistic fire hazards when used with flammable coupling solvents. |

Operational Handling Protocols

Self-Validating System: A laboratory protocol is only robust if its success can be immediately verified by the operator. The following step-by-step methodology incorporates built-in validation checks to ensure absolute safety.

Protocol: Safe Weighing and Transfer for Cross-Coupling

  • Engineering Control Validation: Before opening the reagent bottle, verify the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a delicate tissue (e.g., Kimwipe) to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation: Boronic acids exhibit high electrostatic cling, leading to erratic balance readings and sudden aerosolization. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-charge wipe.

  • PPE Verification: Don chemical goggles, FR lab coat, and double nitrile gloves. Inspect the fingertips of the gloves for micro-tears.

  • Transfer Execution: Slowly open the container of 2-(2-Carboxyvinyl)benzeneboronic acid deep inside the hood (at least 6 inches from the sash). Transfer the required mass using a grounded stainless steel spatula into a pre-tared, sealable reaction vial.

  • Sealing & Decontamination: Cap the vial tightly before removing it from the hood. Wipe down the balance pan and spatula with a tissue dampened with isopropyl alcohol (IPA), followed by water, to hydrolyze and remove any residual boronic acid[3].

    • Self-Validation Check: The balance area must be visually free of white powder, and the balance must hold a stable 0.0000 g tare without drifting.

Emergency Response & Disposal Plans

Even with rigorous protocols, accidental exposure or spills require immediate, algorithmic responses to prevent systemic exposure[2][3].

Spill Response Logic: For minor spills (< 50g) of the solid powder:

  • Never sweep dry: Dry sweeping generates a massive localized cloud of hazardous dust.

  • Suppress: Cover the spill with a slightly damp inert absorbent material (e.g., sand or vermiculite) to immediately suppress aerosolization[2].

  • Collect: Gather the damp mixture using a non-sparking scoop and place it into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with copious amounts of soap and water to neutralize and wash away residual acid[2][3].

Logistical Disposal Plan: 2-(2-Carboxyvinyl)benzeneboronic acid must never be disposed of down the drain[3].

  • Solid Waste: All contaminated materials (empty vials, used gloves, and spill cleanup materials) must be segregated into solid hazardous waste streams labeled "Toxic Organic Solid Waste - Boronic Acids."

  • Liquid Waste: Solutions containing the compound (e.g., dissolved in DMSO or methanol for assays) must be routed to "Halogen-Free Organic Liquid Waste" unless halogenated solvents (like DCM) were utilized in the extraction or reaction process.

Workflow Visualization

SpillResponse Start Spill Detected: 2-Boronocinnamic Acid Vent Evacuate & Maximize Hood Ventilation Start->Vent PPE Verify/Don Maximum PPE (Goggles/Respirator) Vent->PPE Dampen Dampen Spill with Water/Inert Absorbent PPE->Dampen Collect Collect with Non-Sparking Scoop Dampen->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Route to Solid Hazardous Waste Decon->Dispose

Step-by-step emergency spill response and decontamination logic for boronic acid exposure.

References

Sources

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